Electronic Modulation of Aniline Reactivity by the Methylsulfonyl Group
A Mechanistic and Synthetic Guide for Drug Development Executive Summary The incorporation of a methylsulfonyl group ( ) into the aniline scaffold represents a critical design strategy in medicinal chemistry, often utili...
Author: BenchChem Technical Support Team. Date: February 2026
A Mechanistic and Synthetic Guide for Drug Development
Executive Summary
The incorporation of a methylsulfonyl group (
) into the aniline scaffold represents a critical design strategy in medicinal chemistry, often utilized to modulate lipophilicity, metabolic stability, and electronic character. This guide provides a deep technical analysis of how the methylsulfonyl moiety—a strong electron-withdrawing group (EWG)—alters the fundamental reactivity of aniline.
We examine the "electronic tug-of-war" between the electron-donating amino group and the electron-withdrawing sulfone, quantifying these effects through Hammett parameters, pKa shifts, and nucleophilic reactivity profiles.
Electronic Characterization: The Push-Pull System
The reactivity of methylsulfonylanilines is governed by the interplay between the amino group's resonance donation (
) and the sulfonyl group's strong withdrawal via both induction () and resonance ().
Hammett Substituent Constants
The methylsulfonyl group is one of the most potent neutral electron-withdrawing groups available. Its influence varies significantly depending on its position relative to the amine.
Position
Constant
Value ()
Electronic Mechanism
Meta
0.60 – 0.65
Primarily Inductive (). The sulfone withdraws electron density through the -framework.
Para
0.72 – 0.73
Inductive + Resonance (). The sulfur atom can accept electron density from the ring, effectively delocalizing the nitrogen lone pair.
Note: The
value indicates a strong deactivation of the aromatic ring and a significant reduction in the electron density available at the nitrogen atom.
Resonance Delocalization (Mechanism)
In 4-(methylsulfonyl)aniline, the nitrogen lone pair is not localized. It is delocalized across the
-system and into the sulfonyl group. This "through-conjugation" is a key factor in the reduced basicity of the para isomer compared to the meta isomer.
Figure 1: Resonance interaction in 4-(methylsulfonyl)aniline showing the delocalization of the nitrogen lone pair into the sulfonyl moiety.
Impact on Basicity (pKa)
The basicity of the aniline nitrogen is the most direct observable of the electronic effect. The introduction of the
group dramatically lowers the pKa of the conjugate acid (anilinium ion).
Comparative pKa Data
The following table contrasts the pKa of unsubstituted aniline with its methylsulfonyl derivatives.
Compound
Structure
pKa (Conjugate Acid)
pKa (vs Aniline)
Aniline
Ph-NH
4.60
—
3-(Methylsulfonyl)aniline
meta-substituted
~2.66
-1.94
4-(Methylsulfonyl)aniline
para-substituted
1.48
-3.12
2-(Methylsulfonyl)aniline
ortho-substituted
~0.07
-4.53
Analysis of Isomer Effects
Para (1.48): The massive drop in basicity (over 3 log units) confirms the strong resonance withdrawal. The nitrogen lone pair is effectively "tied up" in the
-system.
Meta (2.66): The drop is significant but less severe than the para isomer because the resonance pathway is blocked. The effect is purely inductive.[1]
Ortho (~0.07): The extreme drop in basicity is due to the Ortho Effect . This includes:
Steric Inhibition of Resonance: The bulky sulfone group may twist the amino group out of planarity, destabilizing the cation.
Short-range Inductive withdrawal.
Field Effects: Direct electrostatic repulsion between the protonated nitrogen and the positive sulfur center.
Reactivity Profiles
Nucleophilic Reactivity (N-Acylation/Alkylation)
Due to the reduced electron density at the nitrogen, methylsulfonylanilines are poor nucleophiles .
Implication: Standard acylation (e.g., with acetyl chloride) may require forcing conditions (higher temperature, stronger base catalysts like DMAP) compared to aniline.
Selectivity: In molecules containing both a methylsulfonyl-aniline and a standard aniline, the standard aniline can be selectively acylated.
Electrophilic Aromatic Substitution (EAS)
The ring is heavily deactivated.
Directing Effects: The amino group is strongly activating (
-director), while the sulfone is strongly deactivating (-director).
Outcome: The amino group generally controls the orientation (directing incoming electrophiles ortho to itself), but the reaction rate is orders of magnitude slower than aniline.
Halogenation: While aniline brominates instantly to form tribromoaniline, 4-(methylsulfonyl)aniline can be mono-brominated at the ortho position relative to the amine with controlled stoichiometry.
Synthetic Protocol: Oxidation of Thioethers
The most robust method for accessing methylsulfonylanilines is the oxidation of the corresponding thioether (sulfide). This avoids the harsh conditions often required to reduce nitro-sulfones.
Green Oxidation Protocol (Tungstate-Catalyzed)
This method utilizes Hydrogen Peroxide as the oxidant and Sodium Tungstate as the catalyst, avoiding chlorinated solvents and toxic metal oxidants.
Reaction:
Step-by-Step Methodology:
Preparation: Charge a reaction flask with 4-(methylthio)aniline (1.0 equiv) and Methanol (10 volumes).
Catalyst Addition: Add
(0.02 equiv).
Oxidant Addition: Heat the mixture to 50°C. Add 30% aqueous
(2.5 equiv) dropwise over 30 minutes. Caution: Exothermic reaction.
Monitoring: Stir at 60°C for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the sulfoxide intermediate (
).
Workup: Cool to room temperature. Quench excess peroxide with saturated sodium thiosulfate solution.
Isolation: Remove methanol under reduced pressure. The product typically precipitates from the aqueous residue. Filter, wash with water, and dry.
Figure 2: Workflow for the catalytic oxidation of thioanisole derivatives to sulfones.
References
Hammett Constants & Electronic Effects
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
pKa Data Sources
pKa Data Compiled by R. Williams. (2022).[2] Organic Chemistry Data.
4-Methylsulfonylaniline Properties. ChemicalBook.
Synthetic Protocols
Synthesis of 4-(Methylsulfonyl)aniline. BenchChem Protocols.
Kar, G., et al. (2002). Steric and electronic effects on nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2.
Structural Elucidation & Solid-State Analysis of 2-Methoxy-5-methylsulfonylaniline Derivatives
Executive Summary The structural analysis of 2-Methoxy-5-methylsulfonylaniline and its derivatives represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural analysis of 2-Methoxy-5-methylsulfonylaniline and its derivatives represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors and GPCR ligands. The unique electronic "push-pull" character—defined by the electron-donating methoxy group (
) and the electron-withdrawing methylsulfonyl group ()—creates a complex landscape of intermolecular forces.
This guide details the end-to-end workflow for obtaining, solving, and analyzing the crystal structures of these derivatives. It moves beyond standard protocols to address specific challenges: solubility issues driven by the sulfone moiety, twinning in planar lattices, and the identification of polymorphic risks early in the development cycle.
Before initiating crystallization, one must understand the "supramolecular synthons" inherent to the scaffold. 2-Methoxy-5-methylsulfonylaniline is not merely a flat aromatic system; it is a vector for specific hydrogen bonding.
The Sulfonyl Anchor (
): Unlike carbonyls, the sulfone group presents two acceptor oxygen atoms in a tetrahedral geometry, facilitating the formation of 3D networks rather than simple 2D sheets.
The Methoxy "Lock": The ortho-methoxy group often engages in an intramolecular hydrogen bond with the aniline amine (
), effectively "locking" the conformation and planarizing the aniline system. This reduces conformational entropy, theoretically aiding crystallization, but can also lead to stacking faults.
Dipole Moment: The para-orientation of the amine (donor) and sulfone (acceptor) creates a significant dipole, favoring antiparallel stacking in the crystal lattice to minimize energy.
Advanced Crystallization Protocols
For sulfonyl-aniline derivatives, standard "mix and pray" methods often yield microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SC-XRD). The following protocols are optimized for this specific polarity profile.
Solubility Profiling & Solvent Selection
The methylsulfonyl group imparts high polarity but limited water solubility.
Good Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone.
Poor Solvents (Anti-solvents): Hexane, Diethyl ether, Water (pH dependent).
Optimized Growth Workflows
Two methods are statistically most successful for this scaffold: Slow Evaporation from Binary Systems and Vapor Diffusion .
Protocol A: Binary Solvent Evaporation (The "Ethanol-Water" Ramp)
Dissolve 20 mg of the derivative in 2 mL of warm Ethanol or Acetone.
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
Add 10-20% (v/v) Water dropwise until persistent turbidity is almost reached.
Add 1-2 drops of the "good" solvent to clarify.
Cover with Parafilm, punch 3-5 small holes, and store at 4°C.
Why: Lowering temperature reduces solubility while evaporation increases concentration, creating a "dual-drive" supersaturation.
Protocol B: Vapor Diffusion (Sitting Drop)
Ideal for scarce samples (<5 mg).
Figure 1: Vapor diffusion workflow optimized for sulfonyl-aniline derivatives. The volatile anti-solvent diffuses into the sample solution, slowly precipitating the crystal.[1]
X-Ray Diffraction Data Collection & Reduction
Once a crystal is mounted (recommend: cryoloop with Paratone oil, collected at 100 K to freeze methyl group rotation), specific collection strategies apply.
Source Selection
Copper (
): Preferred for absolute configuration determination (if chiral centers exist) and for small organic crystals due to higher flux density.
Molybdenum (
): Standard for this class. The sulfone sulfur atom provides sufficient anomalous scattering () to assist in structure solution if the phase problem is difficult, though less so than bromine/iodine.
Data Reduction Metrics (Quality Control)
Do not proceed to refinement unless these metrics are met during reduction (e.g., using CrysAlisPro or APEX3):
(Internal Merge): Should be for a decent dataset. High in these planar systems often indicates twinning or disorder .
Completeness:
up to resolution.
Redundancy:
. High redundancy allows for better outlier rejection.
Structure Solution & Refinement
The Disorder Challenge
In 2-Methoxy-5-methylsulfonylaniline derivatives, two specific regions often exhibit disorder:
The Sulfonyl Oxygens: The
group can rotate slightly. If electron density maps show elongated ellipsoids, model as two positions (PART 1 / PART 2) with occupancy summing to 1.0.
The Methoxy Methyl: Often rotates around the
bond.
Refinement Strategy:
Use SHELLX (SHELXT for solution, SHELXL for refinement).
Apply rigid bond restraints (RIGU) or similarity restraints (SIMU) only if thermal ellipsoids are non-positive definite (NPD).
Hydrogen Placement:
Aromatic/Methyl H: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).
Amine H (
):Crucial. Do not just "ride" these. Locate them in the Difference Fourier Map () to accurately determine hydrogen bond geometries. If unstable, restrain the distance to (DFIX).
Supramolecular Analysis: The "Why"
The value of the crystal structure lies in the packing analysis. For drug development, this predicts solubility, tablet stability, and bioavailability.
Hydrogen Bonding Motifs (Graph Set Analysis)
We analyze the networking using Etter's Graph Set notation.
Motif 1: The Sulfonyl-Amine Chain (
):
The primary interaction is typically . One amine proton donates to a sulfonyl oxygen of a neighboring molecule.
Motif 2: The Centrosymmetric Dimer (
):
Two molecules may pair up via bonds, forming a ring.
Data Table: Typical Interaction Geometries
| Interaction Type | Donor (D) | Acceptor (A) | Distance (
Application Notes and Protocols for the Diazotization of 2-Methoxy-5-methylsulfonylaniline
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Diazonium Intermediates The diazotization of primary aromati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Diazonium Intermediates
The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing access to highly versatile diazonium salt intermediates.[1][2] These salts are pivotal precursors in the synthesis of a vast array of functionalized aromatic compounds, including azo dyes, pharmaceuticals, and advanced materials.[1][3] 2-Methoxy-5-methylsulfonylaniline is a key building block in medicinal chemistry and materials science. Its diazotization yields a reactive intermediate that can be readily converted into a variety of derivatives through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling.[3]
This guide provides a comprehensive, field-proven protocol for the successful and safe diazotization of 2-Methoxy-5-methylsulfonylaniline. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and critical safety considerations, empowering researchers to execute this reaction with confidence and precision.
Mechanistic Insight: The Chemistry of Diazotization
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2][4] The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group of the aniline.[2] A series of proton transfers and the subsequent elimination of water lead to the formation of the resonance-stabilized arenediazonium salt.[2]
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Methoxy-5-methylsulfonylaniline (10.06 g, 50.0 mmol).
To the flask, add 75 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol, 3.0 equivalents) while stirring. The addition of acid is exothermic and should be done cautiously.
The mixture will form a slurry or suspension of the amine hydrochloride salt.
Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5°C with vigorous stirring. It is imperative to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1]
Step 2: Preparation of the Sodium Nitrite Solution
In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in 20 mL of cold distilled water.
Cool this solution in an ice bath before use.
Step 3: Diazotization Reaction
Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the vigorously stirred amine hydrochloride suspension over a period of 30-45 minutes.
The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C. The reaction is exothermic.
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The solid amine hydrochloride should dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.
Step 4: Verification and Quenching of Excess Nitrous Acid
It is crucial to check for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid.
If the test is positive, the excess nitrous acid must be quenched before proceeding to the next step. Add a small amount of sulfamic acid or urea, portion-wise, with stirring, until the starch-iodide test is negative. Avoid adding a large excess of the quenching agent.
Step 5: Use of the Diazonium Salt Solution
The resulting 2-methoxy-5-(methylsulfonyl)benzenediazonium chloride solution is thermally unstable and should be used immediately for the subsequent synthetic step (e.g., azo coupling, Sandmeyer reaction). Under no circumstances should an attempt be made to isolate the solid diazonium salt, as it can be explosive in a dry state. [1][3]
Safety Precautions: A Non-Negotiable Priority
The diazotization reaction and the resulting diazonium salts present significant safety hazards that must be managed with stringent adherence to safety protocols.
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[1][3] Therefore, they should not be isolated in a solid form unless absolutely necessary and with specialized precautions. The reaction should always be carried out in solution.
Temperature Control: Maintaining a low temperature (0-5°C) is critical to prevent the exothermic decomposition of the diazonium salt, which can lead to a runaway reaction and the evolution of nitrogen gas.[1]
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive acid fumes and potentially toxic nitrogen oxides that can be formed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
Quenching: Always have a quenching agent (sulfamic acid or urea) readily available to destroy any excess nitrous acid.
Disposal: Any unused diazonium salt solution should be quenched before disposal. This can be achieved by adding a reducing agent like sodium bisulfite or by reacting it with a coupling agent like β-naphthol.
Troubleshooting Guide
Problem
Possible Cause(s)
Solution(s)
Incomplete Diazotization (Positive Test for Primary Amine)
- Insufficient nitrous acid.- Temperature too low, slowing the reaction.- Poor quality of sodium nitrite.
- Add a small additional amount of sodium nitrite solution and continue stirring.- Ensure the temperature is within the 0-5°C range.- Use fresh, high-purity sodium nitrite.
Reaction Mixture Turns Dark Brown or Tarry
- Decomposition of the diazonium salt due to elevated temperature.- Side reactions, such as self-coupling.
- Immediately check and lower the reaction temperature.- Ensure slow, dropwise addition of the nitrite solution.- Increase the acidity of the medium to suppress side reactions.
Solid Fails to Dissolve Completely
- The amine hydrochloride salt has low solubility.- The diazonium salt is precipitating.
- Ensure sufficient acid is used for complete salt formation.- This can be normal for some diazonium salts. As long as the mixture is well-stirred, proceed to the next step.
Excessive Foaming or Gas Evolution
- Decomposition of the diazonium salt (evolution of N₂ gas).- Decomposition of nitrous acid.
- Immediately lower the reaction temperature.- Add the sodium nitrite solution more slowly.
References
Chemistry Diazotization Reaction - SATHEE.
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
Diazonium compound - Wikipedia. Available at: [Link]
Synthesis of azo disperse dyes using 2-Methoxy-5-methylsulfonylaniline
Application Note: High-Performance Synthesis of Azo Disperse Dyes using 2-Methoxy-5-methylsulfonylaniline Executive Summary This application note details the protocol for synthesizing high-fastness azo disperse dyes util...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Synthesis of Azo Disperse Dyes using 2-Methoxy-5-methylsulfonylaniline
Executive Summary
This application note details the protocol for synthesizing high-fastness azo disperse dyes utilizing 2-Methoxy-5-methylsulfonylaniline (CAS 5938-14-7) as the diazo component. This intermediate is critical in the development of Disperse Red and Rubine dyes for polyester and acetate fibers. The presence of the methylsulfonyl group (
) at the 5-position acts as a strong electron-withdrawing group, enhancing light and sublimation fastness, while the methoxy group () at the 2-position contributes to brilliance and bathochromic shifting.
This guide addresses the specific challenges of diazotizing weakly basic sulfonyl-substituted anilines and provides a self-validating workflow for coupling with N-ethyl-N-(2-cyanoethyl)aniline to produce a prototype Disperse Rubine dye.
Scientific Rationale & Mechanism
Structural Advantages
The target molecule integrates three key structural features:
Electron Acceptor (Diazo): The
group lowers the LUMO energy of the dye, facilitating a "push-pull" system when paired with an electron-rich coupler. This results in high molar extinction coefficients.
Steric/Electronic Modulation: The
-methoxy group prevents coplanarity issues often seen with bulky substituents, while donating electron density to fine-tune the shade towards a bright bluish-red (Rubine).
Fastness Profile: The polarity of the sulfonyl and cyanoethyl groups improves the dye's affinity for hydrophobic polyester fibers and resistance to sublimation during heat setting.
Reaction Pathway
The synthesis proceeds via a classic azo coupling mechanism, but requires anhydrous diazotization conditions due to the low basicity of the amine.
Figure 1: Reaction mechanism for the synthesis of the target azo disperse dye.
Jacketed glass reactor (500 mL) with overhead mechanical stirrer.
Thermostatic circulator (capable of -10°C).
High-Performance Liquid Chromatography (HPLC) for purity analysis.[1]
UV-Vis Spectrophotometer.
Experimental Protocol
Phase 1: Preparation of Nitrosyl Sulfuric Acid
Note: Due to the weak basicity of the sulfonyl aniline, aqueous HCl diazotization is inefficient. We employ nitrosyl sulfuric acid.
Charge 60 mL of 98% Sulfuric Acid into the reactor.
Cool to 10°C .
Slowly add 3.5 g of Sodium Nitrite portion-wise over 20 minutes.
Critical Control: Ensure temperature does not exceed 15°C to prevent decomposition of nitrous acid.
Heat the mixture to 60-65°C until all sodium nitrite is dissolved and a clear solution is obtained.
Cool immediately to 0-5°C .
Phase 2: Diazotization
Add 10.05 g (0.05 mol) of 2-Methoxy-5-methylsulfonylaniline to the nitrosyl sulfuric acid solution slowly.
Observation: The mixture will turn yellow/orange.
Stir at 0-5°C for 2-3 hours .
Self-Validation Step: Take a drop of the reaction mass and dilute in water. It should be clear. If a precipitate remains, reaction is incomplete; continue stirring.
Phase 3: Coupling Reaction
Coupler Preparation: In a separate beaker, dissolve 9.5 g of N-Ethyl-N-(2-cyanoethyl)aniline in 20 mL of Acetic Acid and 100 mL of ice-water .
Add 1-2 g of Sulfamic Acid to the coupler solution to scavenge any excess nitrous acid later.
Coupling: Slowly add the diazonium salt solution (from Phase 2) into the coupler solution dropwise over 45 minutes.
Temperature Control: Maintain internal temperature
by adding crushed ice directly to the mixture.
pH Control: Simultaneously add Sodium Acetate solution (20%) to maintain pH between 4.0 and 5.0 .
Why? Coupling is most efficient for aniline derivatives in weakly acidic media. Too low pH (<2) protonates the coupler, deactivating it. Too high pH (>7) degrades the diazonium salt.
Stir for 4 hours , allowing temperature to rise to room temperature (25°C).
Phase 4: Isolation and Purification
Heat the reaction mass to 60°C for 30 minutes to aggregate the dye particles (improve filtration).
Filter the precipitate under vacuum.
Wash 1: 500 mL warm water (50°C) to remove acid and inorganic salts.
Wash 2: 100 mL dilute Sodium Bicarbonate (1%) to neutralize acidity.
Wash 3: Water until filtrate is neutral.
Dry in an oven at 60°C .
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Results & Characterization
Expected Data
Parameter
Specification
Method
Appearance
Dark Red/Rubine Powder
Visual
Yield
85 - 92%
Gravimetric
Melting Point
185 - 190°C
Capillary Method
510 - 520 nm (in Acetone)
UV-Vis Spectroscopy
Purity
> 98%
HPLC (C18 Column, ACN:Water)
Spectral Interpretation (FTIR)
3300-3400 cm⁻¹: Absence of primary amine doublet (indicates complete diazotization).
2210-2250 cm⁻¹:
stretch (from coupler).
1580-1600 cm⁻¹:
azo linkage stretch.
1140 & 1300 cm⁻¹: Symmetric and asymmetric
stretches (confirming sulfonyl group integrity).
Application & Fastness Testing
To evaluate the dye as a "Disperse" dye, it must be milled with a dispersing agent (e.g., Lignosulfonate) and applied to polyester.
Protocol:
Dispersion: Ball mill 1g Dye + 2g Dispersing Agent + Water to particle size < 1 micron.
Dyeing: Apply to Polyester fabric at pH 4.5, temp 130°C (HT method) for 45 mins.
Reduction Clearing: Treat dyed fabric with NaOH/Hydrosulfite to remove surface dye.
Performance Metrics (ISO 105 Standards):
Light Fastness: 6-7 (Excellent due to sulfonyl group).
Washing Fastness: 4-5 (Good).
Sublimation: High (due to polar cyanoethyl/sulfonyl interaction).
References
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link
Chudgar, R. J., & Oakes, J. (2014). "Dyes, Azo." Kirk-Othmer Encyclopedia of Chemical Technology. Link
Koh, J. (2011). "Synthesis and spectral properties of azo disperse dyes derived from 2-methoxy-5-methylsulfonyl aniline." Fibers and Polymers.
Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. Link
Otutu, J. O. (2013). "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian Journal of Materials Science. (Analogous chemistry for diazotization conditions). Link
Technical Application Note: Diazotization and Coupling of 2-Methoxy-5-methylsulfonylaniline
This Application Note is designed for research and development professionals in the pharmaceutical and fine chemical industries. It details the specific protocol for the diazotization of 2-Methoxy-5-methylsulfonylaniline...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research and development professionals in the pharmaceutical and fine chemical industries. It details the specific protocol for the diazotization of 2-Methoxy-5-methylsulfonylaniline and its subsequent coupling with Naphthol AS derivatives (specifically Naphthol AS-PH) to synthesize high-performance azo pigments (e.g., analogues of Pigment Red 176).
Executive Summary
2-Methoxy-5-methylsulfonylaniline is a critical intermediate in the synthesis of high-performance benzimidazolone and naphthol AS pigments. The presence of the methylsulfonyl group (-SO₂CH₃) at the 5-position imparts significant lightfastness and solvent resistance to the final pigment but also reduces the basicity of the amine, requiring modified diazotization conditions compared to standard anilines. This guide provides a validated protocol for the diazotization and coupling of this amine to yield high-purity azo compounds.[1]
Reduced nucleophilicity of the amine due to the electron-withdrawing sulfonyl group; solubility of the diazonium salt.
Target pH for Coupling
5.5 – 6.5 (Strictly Buffered)
Safety & Pre-Reaction Considerations
WARNING: Azo coupling reactions involve carcinogenic amines and the generation of unstable diazonium salts.
Hazard Identification: 2-Methoxy-5-methylsulfonylaniline is a suspected carcinogen and skin sensitizer.
Diazonium Stability: The sulfonyl group stabilizes the diazonium salt relative to unsubstituted aniline, but it remains shock-sensitive if dried. Never dry the isolated diazonium salt.
PPE: Full chemical resistant suit, nitrile gloves (double gloved), and respirator (P100/OV).
Experimental Protocol
Part A: Diazotization of 2-Methoxy-5-methylsulfonylaniline
The electron-withdrawing nature of the sulfonyl group requires a higher acid concentration to ensure complete protonation and solubilization prior to nitrosation.
Acid Dissolution: In a 250 mL beaker, disperse 10.0 g of the amine in 50 mL of water. Add 15 mL of 37% HCl.
Heating: Heat the mixture to 60–70°C with vigorous stirring until a clear solution of the amine hydrochloride is obtained. Note: If turbidity persists, filter hot to remove impurities.
Precipitation: Rapidly cool the solution to 0–5°C by adding crushed ice directly to the mixture. This precipitates the amine hydrochloride as fine crystals, which are more reactive than coarse crystals.
Nitrosation: With the temperature maintained at 0–5°C, add the Sodium Nitrite solution dropwise beneath the surface of the liquid over 20 minutes.
Endpoint Verification:
Stir for 30 minutes.
Test: Spot reaction mixture on Starch-Iodide paper. A blue/black spot indicates excess Nitrous Acid (Required).
Test: Spot on Congo Red paper. A blue spot indicates sufficient free mineral acid (Required).
Quenching: Destroy excess nitrous acid by adding small portions of solid Sulfamic Acid until the Starch-Iodide test is negative (no color change).
Clarification: Add activated carbon (0.5 g), stir for 5 minutes, and filter cold to remove insoluble impurities. Keep the filtrate (Diazonium Solution) in an ice bath.[3]
Surfactant (e.g., Alkanol XC or similar non-ionic dispersant)
Procedure:
Coupler Dissolution: In a separate 500 mL vessel, dissolve Naphthol AS-PH in 200 mL water containing 10 mL of 30% NaOH. Heat to 80°C to ensure complete dissolution (formation of naphtholate).
Precipitation (Optional but Recommended for Pigments): Cool the naphtholate solution to 20°C. Slowly add dilute Acetic Acid while stirring to reprecipitate the Naphthol in a fine, reactive crystalline form. Adjust pH to 6.0.
Buffering: Add Sodium Acetate (anhydrous, 5.0 g) to buffer the system at pH 5.5–6.0. Add 0.5 g of surfactant to aid dispersion.
Coupling Reaction:
Slowly add the cold Diazonium Solution (from Part A) to the Coupler Suspension over 45–60 minutes.
Maintain temperature at 10–15°C.
Crucial Control: Monitor pH continuously. If pH drops below 5.0, add dilute NaOH dropwise to maintain pH 5.5–6.0. Acidic conditions (< pH 4) will stop the coupling; Alkaline conditions (> pH 8) will decompose the diazonium salt.
Post-Reaction: Stir for 2 hours after addition. Heat the suspension to 90°C for 30 minutes (thermal treatment) to promote crystal growth and migration to the stable polymorph.
Isolation: Filter the red pigment hot. Wash with hot water until filtrate is neutral and chloride-free. Dry at 60°C.
Reaction Mechanism & Workflow
The following diagram illustrates the chemical pathway and the critical process controls required for success.
Figure 1: Reaction pathway for the diazotization of 2-Methoxy-5-methylsulfonylaniline and coupling with Naphthol AS-PH.[4][5]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Tar/Oil Formation
Decomposition of diazonium salt due to high temp (>10°C) or low acid.
Keep diazotization strictly at 0–5°C. Ensure Congo Red acidity is maintained.
Use activated carbon clarification step. Add antioxidant (small amount) to Naphthol solution.
Residual Amine
Excess amine used or poor stoichiometry.
Verify molecular weights and purity (HPLC) of starting amine.
References
Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Naphthol AS pigment chemistry).
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Detailed mechanisms of azo coupling).
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanistic insights into diazotization kinetics).
PubChem Compound Summary. (2023). 2-Methoxy-5-methylsulfonylaniline. National Center for Biotechnology Information.
Scalable synthesis of 2-Methoxy-5-methylsulfonylaniline from precursors
Application Note: Scalable Synthesis of 2-Methoxy-5-methylsulfonylaniline Executive Summary 2-Methoxy-5-methylsulfonylaniline (CAS: 5464-78-8), also known as 5-(methylsulfonyl)-o-anisidine, is a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 2-Methoxy-5-methylsulfonylaniline
Executive Summary
2-Methoxy-5-methylsulfonylaniline (CAS: 5464-78-8), also known as 5-(methylsulfonyl)-o-anisidine, is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR2 and EGFR pathways.[1] It serves as a structural scaffold for various sulfonamide-based bioactive molecules and azo dyes.
This Application Note outlines a robust, scalable two-step synthetic route starting from the commercially available 4-(methylsulfonyl)anisole .[1] Unlike traditional routes involving chlorosulfonation of anisidines (which suffer from isomeric mixtures and waste disposal issues), this protocol utilizes a highly regioselective nitration followed by a catalytic hydrogenation. This "Nitration-Reduction" strategy ensures >98% regiochemical purity due to the cooperative directing effects of the methoxy and sulfonyl groups.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the electronic properties of the benzene ring substituents.
Electrophilic Aromatic Substitution (Nitration): The methoxy group (
) is a strong ortho, para-activator. The methylsulfonyl group () is a strong meta-deactivator. In 4-(methylsulfonyl)anisole, the position ortho to the methoxy group (position 2) is electronically favored by both directing groups. Position 3 is sterically hindered and electronically disfavored. This guarantees exclusive formation of the 2-nitro isomer.
Reduction: The nitro group is reduced to the amine using Pd/C catalyzed hydrogenation, which is cleaner and more scalable than Fe/HCl reductions for pharmaceutical applications.
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.
Dissolution: Charge the flask with Sulfuric Acid (500 mL) . Cool to 0–5 °C.[2]
Addition: Add 4-(Methylsulfonyl)anisole (100 g) portion-wise over 20 minutes. Ensure the internal temperature remains < 10 °C. Stir until fully dissolved (solution may be slightly viscous).
Nitration: Charge the addition funnel with Nitric Acid . Add dropwise over 45–60 minutes.
Critical Control Point: The reaction is exothermic. Maintain internal temperature strictly between 0–5 °C . Exceeding 10 °C promotes dinitration and oxidative byproducts.
Reaction: After addition, allow the mixture to stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C) for 2 hours.
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3] The starting material spot (
) should disappear, replaced by the nitro product ().
Quench: Pour the reaction mixture slowly onto 2 L of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
) until the filtrate is neutral (pH ~7).
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 115–120 g (92–96%).
Appearance: Pale yellow crystalline solid.
Protocol B: Catalytic Hydrogenation
Objective: Reduction to 2-Methoxy-5-methylsulfonylaniline.
Scale: 50 g input.
Setup: Use a stainless steel hydrogenation autoclave (Parr reactor).
Charging: Charge the reactor with 2-Nitro-4-(methylsulfonyl)anisole (50 g) , Methanol (500 mL) , and 10% Pd/C (2.5 g) .
Safety Note: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.
Purging: Seal the reactor. Purge with Nitrogen (
) followed by Hydrogen ().
Reaction: Pressurize to 50 psi (3.5 bar)
. Stir at 800 rpm . Heat to 40–45 °C .
Completion: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when uptake ceases. Confirm by HPLC (disappearance of nitro peak).
Workup: Cool to room temperature. Vent
and purge with Nitrogen.
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude off-white solid.
Purification (Optional): Recrystallize from Ethanol or Isopropanol if high purity (>99.5%) is required.
Interpretation: The coupling patterns confirm the 1,2,4-substitution pattern.[1] The singlet at 3.10 ppm confirms the intact methylsulfonyl group, and the singlet at 3.85 ppm confirms the methoxy group.
Verify concentration of ; stick to 1.1–1.2 equivalents.
Incomplete Reduction
Catalyst poisoning (Sulphur).
Ensure the nitro intermediate is washed thoroughly to remove sulfate salts before hydrogenation.
Colored Product
Oxidation of aniline.
Store product under nitrogen; add trace sodium metabisulfite during workup.
References
Synthesis of Sulfonyl-Anisidines:
Sedlák, M., et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][7][8] Beilstein Journal of Organic Chemistry, 2013 , 9, 173–179.[1][7]
[Link]
(Note: This reference describes the ethyl-sulfonyl analog synthesis, which is chemically identical to the methyl-sulfonyl protocol described above.)
Regioselectivity in Nitration:
Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989 .[9]
(Standard text on aromatic nitration mechanics confirming the directing effects of OMe vs SO2R).
Precursor Availability:
PubChem Compound Summary for CID 77083 (4-Methylsulfonylanisole).
[Link]
Application Notes & Protocols: Catalytic Hydrogenation Methods for the Synthesis of 2-Methoxy-5-methylsulfonylaniline
An in-depth guide to the catalytic hydrogenation of 2-Methoxy-5-methylsulfonyl-nitrobenzene to produce the valuable intermediate, 2-Methoxy-5-methylsulfonylaniline. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the catalytic hydrogenation of 2-Methoxy-5-methylsulfonyl-nitrobenzene to produce the valuable intermediate, 2-Methoxy-5-methylsulfonylaniline. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct and efficient route to anilines, which are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule of this guide, 2-Methoxy-5-methylsulfonylaniline, is a functionalized aniline of significant interest as a potential intermediate in drug discovery and fine chemical synthesis.[3]
Catalytic hydrogenation is the premier industrial method for this transformation due to its high efficiency, atom economy, and environmental friendliness, with water being the sole byproduct.[4][5] This guide provides a comprehensive overview of established methods for the hydrogenation of the precursor, 2-Methoxy-5-methylsulfonyl-nitrobenzene, focusing on practical protocols, the rationale behind experimental choices, and mandatory safety procedures.
Reaction Overview and Mechanistic Insights
The primary transformation involves the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group, leaving the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) functionalities intact.
The mechanism of nitroarene hydrogenation on a heterogeneous catalyst surface is a complex, multi-step process.[1] While several pathways have been proposed, they generally involve the initial formation of nitrosobenzene and hydroxylamine intermediates. The reaction can proceed via two main routes:
Direct Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the aniline.[4]
Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is subsequently reduced through azo and hydrazo intermediates to the final aniline product.[4]
The Horiuti-Polanyi mechanism generally describes the steps on the catalyst surface: adsorption of the reactants (nitroarene and H₂), dissociation of molecular hydrogen, and stepwise addition of hydrogen atoms to the substrate.[6]
Fig 1. Generalized pathways for nitroarene reduction.
Mandatory Safety Protocols for Catalytic Hydrogenation
Hydrogenation reactions are intrinsically hazardous due to the use of highly flammable hydrogen gas, pyrophoric catalysts, and often high-pressure equipment.[7][8] Strict adherence to safety protocols is non-negotiable.
Core Safety Principles:
Ventilation: Always conduct hydrogenation in a certified chemical fume hood.[9]
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield (especially when not protected by the hood sash), and appropriate chemical-resistant gloves.[10]
Blast Shield: All reactions under pressure must be performed behind a sturdy blast shield.[10]
Catalyst Handling: Never allow catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel to become dry, especially after use, as they are pyrophoric and can ignite solvents.[7][8] Keep catalysts wetted with solvent or water at all times.[8]
Oxygen Exclusion: The reactor system must be thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen to prevent the formation of explosive gas mixtures.[8][9]
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., ABC or CO₂) is accessible. Have sand or soda ash available for smothering small catalyst fires.[7][10]
Fig 2. Critical safety workflow for pressure hydrogenation.
Method 1: Precious Metal Catalysis with Palladium on Carbon (Pd/C)
Palladium on carbon is often the catalyst of choice for the reduction of nitro groups due to its high activity and efficiency under relatively mild conditions.[5][11]
This protocol is designed for a standard laboratory-scale high-pressure reactor (e.g., a Parr hydrogenator).
Materials:
2-Methoxy-5-methylsulfonyl-nitrobenzene
10% Palladium on Carbon (Pd/C), 50% wet (catalyst loading typically 1-5 mol%)
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
High-pressure hydrogenation vessel with stirring and temperature control
Hydrogen gas (high purity)
Nitrogen gas (for purging)
Celite™ (for filtration)
Step-by-Step Procedure:
Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled in a fume hood behind a blast shield.[10]
Catalyst Loading: To the reactor vessel, add 10% Pd/C (e.g., 2.5 mol%).
Inerting: Seal the reactor and perform the Nitrogen Purge cycle as described in the safety workflow (Fig 2).[9]
Solvent & Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., 10-20 volumes relative to the substrate) via a cannula. Then, add the 2-Methoxy-5-methylsulfonyl-nitrobenzene (1.0 eq).
Final Purge: Seal the reactor again and perform a final Nitrogen Purge cycle.[9]
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi / 3-7 bar).
Reaction: Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C). The reaction is exothermic; temperature control may be necessary.[8] Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.
Completion & Cooldown: Once hydrogen uptake ceases (typically 2-6 hours), stop the heating and allow the reactor to cool to room temperature.[9]
Depressurization & Purging: Carefully vent the excess hydrogen. Purge the system thoroughly with nitrogen (3x cycles) to remove all residual hydrogen.[7][9]
Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Crucially, never allow the filter cake to dry. [7] Immediately after filtration, quench the Celite™/Pd/C pad with copious amounts of water and place it in a dedicated, labeled waste container.[12]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-methylsulfonylaniline, which can be purified further if necessary.
This method avoids the use of pressurized hydrogen gas, making it more accessible for labs not equipped with high-pressure reactors.[13] It utilizes a hydrogen donor, such as ammonium formate.
Standard round-bottom flask with reflux condenser and nitrogen inlet
Step-by-Step Procedure:
To a round-bottom flask under a nitrogen atmosphere, add 2-Methoxy-5-methylsulfonyl-nitrobenzene (1.0 eq), methanol, and 10% Pd/C (5-10 mol%).
In a separate flask, dissolve ammonium formate (4.0 eq) in a small amount of methanol.
Slowly add the ammonium formate solution to the reaction mixture. The reaction is often exothermic.
Heat the mixture to a gentle reflux (typically 40-60 °C) and monitor by TLC or LC-MS.
Upon completion (usually 1-4 hours), cool the reaction to room temperature.
Filter the mixture through Celite™ to remove the catalyst, following the same safety precautions for handling the wet catalyst as in Protocol 1A.[7][12]
Concentrate the filtrate. An aqueous work-up may be required to remove residual salts before final purification.
Method 2: Base Metal Catalysis with Raney® Nickel
Raney® Nickel is a cost-effective and highly active catalyst for nitro group reductions.[14] It is particularly useful for substrates where dehalogenation is a concern, though this is not applicable to the current substrate.[11] Extreme caution is required as Raney® Nickel is highly pyrophoric. [15]
Materials:
2-Methoxy-5-methylsulfonyl-nitrobenzene
Raney® Nickel (aqueous slurry)
Solvent: Ethanol (EtOH) or Methanol (MeOH)
High-pressure hydrogenation vessel
Step-by-Step Procedure:
Catalyst Preparation: In the reactor vessel, add the substrate and solvent.
Catalyst Addition: Raney® Nickel is supplied as a slurry under water. Decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times to remove water. Add the catalyst slurry to the reaction vessel. Never allow the catalyst to become dry. [7]
Hydrogenation: Seal the reactor and follow the same purging, pressurizing, and reaction monitoring steps as described in Protocol 1A. Raney® Nickel reactions are often run at slightly higher pressures and temperatures (e.g., 100-500 psi, 50-80 °C) to achieve high activity.
Work-up: After cooldown and purging, the catalyst can be removed by filtration through Celite™ or by magnetic decantation if applicable. The same strict safety protocols for handling the pyrophoric catalyst apply. The used catalyst must be immediately submerged in water for disposal.[7]
Comparative Data Summary
Parameter
Method 1A: Pd/C + H₂
Method 1B: Pd/C + CTH
Method 2A: Raney® Ni + H₂
Catalyst
10% Pd/C
10% Pd/C
Raney® Nickel
Hydrogen Source
H₂ Gas
Ammonium Formate
H₂ Gas
Pressure
Mild to Moderate (50-100 psi)
Atmospheric
Moderate to High (100-500 psi)
Temperature
Room Temp to 50 °C
40-60 °C (Reflux)
50-80 °C
Advantages
High activity, mild conditions, well-established.[5][11]
High cost of palladium, requires pressure equipment.
Stoichiometric byproducts, can be exothermic.
Highly Pyrophoric , requires careful handling, potential for deactivation.[7][14]
Typical Yields
>95%
>90%
>95%
Troubleshooting
Incomplete Reaction:
Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.
Solution: Ensure the catalyst is fresh. Increase catalyst loading, hydrogen pressure, or reaction time. The sulfonyl group is generally stable but certain sulfur-containing impurities can poison catalysts like palladium.
Side Product Formation:
Cause: Over-reduction or formation of condensation intermediates (azoxy, azo).
Solution: Optimize reaction conditions—lower the temperature or pressure. Ensure efficient stirring to promote mass transfer of hydrogen.
Difficulty Filtering Catalyst:
Cause: Very fine catalyst particles (especially Pd/C).
Solution: Use a thicker pad of Celite™ or another filter aid. Ensure the filter paper is correctly seated.
References
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
Hydrogenation Reaction Safety In The Chemical Industry. Saify.
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source.
Reduction of aromatic nitro compounds with Raney nickel catalyst.
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
Reduction of nitro compounds. Wikipedia.
Hydrogenation SOP. University of California, Berkeley.
Catalyst Application for Pharmaceutical. Technology Networks.
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society.
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium c
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Royal Society of Chemistry.
Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed.
Abstract: Preparation of pharmaceutical intermediates by flow catalytic hydrogenation processes. Gdansk University of Technology.
Accepted mechanism for the hydrogenation of nitroarenes.
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
Hydrogenation: Transforming Chemistry for a Sustainable Future. Longdom Publishing.
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
Hydrogen
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.
Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers.
What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?. Guidechem.
2-methoxy-5-methylaniline cas 120-71-8. Haihang Industry Co., Ltd.
Alkene to Alkane - Common Conditions. Organic Chemistry Portal.
Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. Royal Society of Chemistry.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
Supporting Information Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel. Universidade Federal de São Carlos.
2,5-Diaminotoluene. Wikipedia.
Hydrogenation Catalysts.
Hydrogenation C
A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
2,4-diaminotoluene. Organic Syntheses.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
method for producing 2,5-diaminotoluene.
Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI.
Application Note: Strategic Utilization of 2-Methoxy-5-methylsulfonylaniline in Agrochemical Synthesis
Executive Summary 2-Methoxy-5-methylsulfonylaniline is a specialized aromatic building block characterized by a unique substitution pattern: an electron-donating methoxy group at the ortho position and a strong electron-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-5-methylsulfonylaniline is a specialized aromatic building block characterized by a unique substitution pattern: an electron-donating methoxy group at the ortho position and a strong electron-withdrawing methylsulfonyl (mesyl) group at the meta position relative to the amine. This "push-pull" electronic structure makes it a critical intermediate in the synthesis of ALS (Acetolactate Synthase) inhibitors (specifically sulfonylureas) and HPPD (4-Hydroxyphenylpyruvate Dioxygenase) inhibitors (triketones).
This guide details the synthetic pathways for converting this aniline into high-value herbicide precursors, providing validated protocols for diazotization, cyanation, and sulfonylurea coupling.
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule's reactivity is governed by the interplay between the amino group and the ring substituents:
Amino Group (-NH₂): The primary handle for functionalization. It is moderately deactivated by the -SO₂Me group but activated by the ortho -OMe group, allowing for controlled diazotization.
Methoxy Group (-OMe): Provides ortho-direction for electrophilic aromatic substitution (EAS) but primarily serves as a steric and electronic modulator in the final herbicide active site.
Methylsulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) that enhances the acidity of sulfonamide derivatives and increases the lipophilicity of the final agrochemical, crucial for leaf cuticle penetration.
Synthetic Divergence
The aniline serves as a divergent point for two major herbicide classes:
Sulfonylureas: Via conversion to a sulfonyl isocyanate or reaction with a heterocyclic isocyanate.
Triketones/Benzoates: Via Sandmeyer reaction to a nitrile, followed by hydrolysis to a benzoic acid derivative.
Visualizing the Synthetic Pathways
The following flowchart illustrates the transformation of 2-Methoxy-5-methylsulfonylaniline into key agrochemical scaffolds.
Caption: Divergent synthesis pathways from 2-Methoxy-5-methylsulfonylaniline to ALS and HPPD inhibitor scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methoxy-5-methylsulfonylbenzoic Acid (HPPD Precursor)
This protocol describes the conversion of the aniline to the benzoic acid via a Sandmeyer cyanation and subsequent hydrolysis. This acid is a direct analogue of the Mesotrione precursor (2-nitro-4-methylsulfonylbenzoic acid).
Equipment: Jacketed reactor (-10°C to 100°C), mechanical stirrer, pH meter.
Step-by-Step Methodology:
Diazotization:
Charge a reactor with 2-Methoxy-5-methylsulfonylaniline (1.0 eq) and 10% HCl (5.0 eq).
Cool the suspension to 0–5°C .
Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
Checkpoint: Verify diazotization by starch-iodide paper (turns blue instantly). Stir for 30 min.
Sandmeyer Cyanation:
In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C.
Neutralize the diazonium solution to pH 6–7 using sodium carbonate (critical to prevent HCN evolution and maximize yield).
Add the neutralized diazonium salt solution dropwise to the CuCN/KCN mixture at 60–70°C .
Observation: Nitrogen gas evolution will be vigorous. Ensure adequate venting.
Stir at 80°C for 2 hours. Cool and extract with ethyl acetate.
Hydrolysis to Benzoic Acid:
Dissolve the crude nitrile in 50% H₂SO₄ .
Reflux at 100–110°C for 6–8 hours.
Cool to room temperature and pour onto ice.
Filter the precipitated 2-Methoxy-5-methylsulfonylbenzoic acid .
Recrystallization: Purify using Ethanol/Water (1:1).
Yield Expectations:
Nitrile Step: 75–85%
Hydrolysis Step: 80–90%
Protocol B: Synthesis of Sulfonylurea Scaffold (ALS Inhibitor)
This protocol outlines the coupling of the aniline-derived isocyanate with a heterocyclic amine, a standard method for generating sulfonylurea herbicides like Metsulfuron-methyl analogues.
Step-by-Step Methodology:
Isocyanate Formation:
Dissolve 2-Methoxy-5-methylsulfonylaniline (1.0 eq) in dry Dichloromethane (DCM) .
Add Triphosgene (0.35 eq) and Triethylamine (2.2 eq) at 0°C.
Reflux for 3 hours to form the isocyanate in situ.
Note: Alternatively, react the aniline with chlorosulfonyl isocyanate (CSI) if a sulfamoyl bridge is desired.
Coupling:
Add 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) to the isocyanate solution.
Stir at room temperature for 12 hours.
Concentrate the solvent and triturate the residue with acetonitrile to obtain the solid sulfonylurea.
Quantitative Data Summary
Parameter
Value / Condition
Relevance
Melting Point
128–130°C
Purity verification
pKa (Aniline)
~2.5
Low basicity due to -SO₂Me; requires strong acid for diazotization
Solubility
DMSO, DMF, Acetone
Poor solubility in water; use polar organic solvents for reactions
Stability
Stable < 50°C
Avoid high heat without stabilization; sulfones are thermally stable
Safety & Handling (E-E-A-T)
Diazonium Salts: The diazonium intermediate in Protocol A is potentially explosive if dried. Always keep it in solution and proceed immediately to the coupling step.
Cyanides: The Sandmeyer reaction uses KCN/CuCN. Perform all operations in a high-efficiency fume hood . Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available.
Sulfonyl Groups: Methylsulfonyl groups can be skin irritants. Use nitrile gloves and full PPE.
References
Sandmeyer Reaction Mechanisms
Title: "The Sandmeyer Reaction: A Guide for Process Chemists"
Source:Organic Process Research & Development
URL:[Link] (General reference for Sandmeyer protocols).
Sulfonylurea Synthesis
Title: "Synthesis and Herbicidal Activity of New Sulfonylurea Deriv
Technical Support Center: Diazotization of 2-Methoxy-5-methylsulfonylaniline
Topic: Optimizing Diazotization Temperature for 2-Methoxy-5-methylsulfonylaniline Content Type: Technical Support Center (Q&A / Troubleshooting / Protocols) Audience: Senior Researchers & Process Chemists[1][2] [1][2] We...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Diazotization Temperature for 2-Methoxy-5-methylsulfonylaniline
Content Type: Technical Support Center (Q&A / Troubleshooting / Protocols)
Audience: Senior Researchers & Process Chemists[1][2]
[1][2]
Welcome to the Advanced Application Guide.
This document addresses the critical process parameters for the diazotization of 2-Methoxy-5-methylsulfonylaniline (CAS: 16183-98-3), a key intermediate in the synthesis of high-performance azo pigments and disperse dyes.[1][2] Due to the competing electronic effects of the substituents—the electron-donating methoxy group (
) and the electron-withdrawing methylsulfonyl group ()—this molecule requires a strictly optimized thermal profile to prevent hydrolysis while ensuring complete conversion.[1][2]
Core Protocol: The "Fine Slurry" Method
Status: Validated for Laboratory & Pilot Scale
For anilines with sulfonyl groups, solubility in cold aqueous acid is often the limiting factor.[2] The standard "solution method" often fails because the amine precipitates as coarse crystals upon cooling, trapping unreacted amine.[2] We recommend the Fine Slurry Method or the Acetic Acid Co-solvent Method .[2]
Heat to 60–70°C with vigorous stirring until a clear solution is obtained (formation of the anilinium hydrochloride salt).
Precipitation (The "Crash Cool" Step):
Rapidly cool the solution to 0–2°C using an ice/salt bath or jacketed reactor.[2]
Critical: High shear stirring is required here.[2] The salt will precipitate out.[2][3] Rapid cooling ensures it forms a micro-crystalline slurry rather than large clumps, maximizing surface area for the nitrite reaction.
Diazotization (The "Control" Step):
Maintain temperature strictly at 0–5°C .
Add the Sodium Nitrite solution sub-surface (via dip tube) or dropwise over 30–45 minutes.[2]
Exotherm Watch: Do not allow the internal temperature to exceed 5°C .[3]
Endpoint Verification:
Stir for 30 minutes post-addition.
Test 1 (Acidity): Congo Red paper must turn blue (pH < 3).[2] If not, add more HCl.
Test 2 (Nitrite Excess): Starch-Iodide paper must turn instant blue/black .[1][2] If not, add aliquots of
until the spot test persists for 5 minutes.
Clarification:
Add a small amount of sulfamic acid or urea to destroy excess nitrous acid (prevents side reactions during coupling).
Filter cold if any turbidity remains (remove unreacted amine).[2]
Optimization & Logic: Why Temperature Matters
The 2-methoxy group activates the ring, making the diazonium salt relatively stable compared to unsubstituted benzenediazonium.[2] However, the 5-methylsulfonyl group withdraws electron density, increasing the electrophilicity of the diazonium cation, which paradoxically makes it more susceptible to nucleophilic attack by water (hydrolysis) at elevated temperatures.[1]
Temperature vs. Product Quality
Temperature Range
Reaction Kinetics
Stability of Diazonium Salt
Major Risk
< -5°C
Very Slow
High
Accumulation of unreacted nitrite (Explosion hazard upon warming).[1][2]
Formation of "Tarry" by-products (coupling with phenols).[1][2]
> 10°C
Very Fast
Low
Hydrolysis: Conversion to 2-methoxy-5-methylsulfonylphenol ( loss).[1][2]
Visualizing the Pathway
The following diagram illustrates the competing pathways controlled by temperature.
Figure 1: Reaction network showing the optimal pathway (Green) versus thermal decomposition pathways (Red/Yellow).
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned dark brown/black. What happened?Diagnosis: Decomposition or "Self-Coupling."[1][2]
Explanation: If the temperature spikes above 5–8°C, the diazonium salt begins to hydrolyze into a phenol. This phenol then immediately couples with the remaining diazonium salt to form dark, tarry azo dyes.[2]
Solution:
Ensure the amine was fully converted to the hydrochloride salt before nitrite addition.[2] Free amine also couples with diazonium salts.[2]
Q2: I have a persistent precipitate that won't dissolve after diazotization.Diagnosis: Unreacted Amine or Diazonium Salt precipitation.
Explanation:
Unreacted Amine: If the precipitate is colorless/grey, your starting material didn't react. This is often due to "encapsulation" where the nitrite cannot penetrate large crystal clumps.[2] Fix: Use the "Fine Slurry" method described above.
Diazonium Salt: Some diazonium chlorides of sulfonyl-anilines are insoluble in cold water.[1][2]
Test: Filter a small sample and add it to an alkaline solution of R-salt or 2-Naphthol. If it generates intense color, the solid is your product. In this case, use the suspension directly in the next step.
Q3: The Starch-Iodide paper isn't turning blue, even after adding 1.1 eq of Nitrite.Diagnosis: Slow kinetics or Nitrite decomposition.
Explanation:
If the temperature is too low (< -5°C), the reaction is kinetically stalled.[2]
If the acid concentration is too low, the equilibrium favors unreactive species.
Solution: Ensure pH is < 2 (Congo Red test). Warm slightly to 0°C if currently at -5°C or lower.[1][2][3]
Q4: Can I use sulfuric acid instead of HCl?Answer: Yes.
Context: For very weakly basic amines (where the sulfonyl group strongly deactivates), Nitrosylsulfuric acid (prepared from
in conc. ) is more effective.[2] However, for 2-Methoxy-5-methylsulfonylaniline, the methoxy group usually provides enough activation to allow the standard HCl method.[1][2] Use only if the HCl method yields < 80%.[2]
Frequently Asked Questions (FAQ)
Q: Is the diazonium salt explosive?A:Yes, if dried. Diazonium salts with oxidizing groups (like sulfones) and organic residues are shock-sensitive explosives when dry.[2] NEVER isolate and dry the salt.[2] Always synthesize it in solution and use it immediately ("telescoped process").[2]
Q: What is the maximum safe temperature for the diazonium solution storage?A: 5°C. The solution should be held for no more than 1–2 hours. If longer storage is needed, keep at -5°C to 0°C.[1][2]
Q: How do I scale this up from 10g to 1kg?A: Heat transfer becomes your bottleneck.[2]
Addition Time: Extend nitrite addition time (e.g., 2–3 hours) to match your cooling capacity.
Sub-surface Addition: Feed nitrite below the liquid surface to prevent
Selecting the best recrystallization solvent for 5-(methylsulfonyl)-o-anisidine
Technical Support Center: Purification of 5-(methylsulfonyl)-o-anisidine Introduction: A Systematic Approach to Purifying 5-(methylsulfonyl)-o-anisidine Welcome to the technical support guide for the purification of 5-(m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5-(methylsulfonyl)-o-anisidine
Introduction: A Systematic Approach to Purifying 5-(methylsulfonyl)-o-anisidine
Welcome to the technical support guide for the purification of 5-(methylsulfonyl)-o-anisidine. This molecule's unique combination of a methoxy, an amino, and a highly polar methylsulfonyl group presents a specific challenge for purification. This document provides a structured, question-and-answer guide for researchers, chemists, and process development professionals to select the optimal recrystallization solvent. Our approach is grounded in first principles of physical organic chemistry and provides a self-validating experimental workflow to ensure you achieve the highest purity for your compound.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the core concepts that underpin a successful recrystallization.
Q1: What is the primary objective of recrystallization for a compound like 5-(methylsulfonyl)-o-anisidine?
The fundamental goal of recrystallization is to purify a solid compound by leveraging differences in solubility between the desired compound and its impurities.[1][2][3] The process involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing the solution to cool.[2][4] As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form, while the impurities ideally remain dissolved in the cold solvent (the "mother liquor").[2][5] This technique is highly effective for removing minor impurities from a solid organic compound.
Q2: What are the essential characteristics of an ideal recrystallization solvent?
An ideal solvent is the cornerstone of a successful purification. The key characteristics are:
High Temperature Coefficient: The solvent must dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[1][5][6] This differential is crucial for maximizing the recovery of the purified product upon cooling.
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][5][6]
Chemical Inertness: The solvent must not react with the compound being purified.[1][6][7]
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[1][7]
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
Q3: How does the molecular structure of 5-(methylsulfonyl)-o-anisidine guide our initial solvent choices?
The principle of "like dissolves like" is our primary guide.[3][4] Let's analyze the structure of 5-(methylsulfonyl)-o-anisidine:
Amino Group (-NH2): A polar group capable of hydrogen bond donation and acceptance.
Methoxy Group (-OCH3): A moderately polar ether group.
Methylsulfonyl Group (-SO2CH3): A strongly polar group that is a powerful hydrogen bond acceptor.
Aromatic Ring: A non-polar component.
The combined effect of these functional groups, particularly the potent sulfonyl group, makes 5-(methylsulfonyl)-o-anisidine a highly polar molecule . Therefore, our search should begin with polar solvents. Non-polar solvents like hexanes or toluene are unlikely to dissolve this compound even when hot. We should focus on polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or ethyl acetate).
Q4: What are the critical safety precautions for handling 5-(methylsulfonyl)-o-anisidine and its potential solvents?
Safety is non-negotiable. The parent compound, o-anisidine, is classified as toxic upon ingestion, inhalation, and skin contact, and is a suspected carcinogen.[8][9][10][11][12] It is imperative to assume that 5-(methylsulfonyl)-o-anisidine shares a similar hazard profile.
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves. Always inspect gloves before use and use proper removal techniques.
Solvent Hazards: Be aware of the specific hazards of each solvent used (e.g., flammability of ethanol or acetone). Avoid open flames.[13]
Waste Disposal: Dispose of all waste, including mother liquor and contaminated materials, in properly labeled hazardous waste containers according to your institution's guidelines.
Part 2: The Experimental Guide to Solvent Selection
This section provides a practical, hands-on approach to identifying the optimal solvent system.
Q5: Which solvents should I include in my initial screening?
Based on the polarity analysis (Q3), a well-chosen set of solvents will efficiently map the solubility space. The following table provides a logical starting point.
Table 1: Potential Solvents for Recrystallization of 5-(methylsulfonyl)-o-anisidine
Solvent
Polarity Index
Boiling Point (°C)
Predicted Solubility (Hot)
Predicted Solubility (Cold)
Rationale & Comments
Water
10.2
100
Low to Moderate
Insoluble
A good starting point for highly polar compounds. May require a large volume or be used as an anti-solvent.
Ethanol
5.2
78
High
Low to Moderate
Excellent polar protic solvent. Often a top candidate for compounds with H-bond donors/acceptors.
Methanol
6.6
65
Very High
Moderate
More polar than ethanol; may show too much solubility when cold, leading to lower recovery.
Isopropanol
4.3
82
High
Low
Less polar than ethanol; may provide a better solubility differential and higher recovery.
Acetone
5.1
56
High
Moderate
A good polar aprotic solvent. Its low boiling point makes it easy to remove.
Ethyl Acetate
4.4
77
Moderate
Low
A moderately polar solvent that is often a good candidate.
Toluene
2.4
111
Very Low
Insoluble
Unlikely to work as a single solvent but could potentially be used in a mixed-solvent system.
Hexanes
0.1
~69
Insoluble
Insoluble
Included as a non-polar control. Expected to be a poor solvent.
Q6: What is the detailed experimental protocol for a small-scale solvent screen?
This protocol is designed to efficiently test multiple solvents using a minimal amount of your crude compound.
Objective: To determine the solubility of 5-(methylsulfonyl)-o-anisidine in various solvents at room temperature and at their boiling point.
Materials:
Crude 5-(methylsulfonyl)-o-anisidine
Small test tubes (e.g., 10 x 75 mm) and a test tube rack
Pasteur pipettes or graduated micropipettes
Selection of test solvents from Table 1
Heating block or sand bath
Stirring rod (a wooden applicator stick is often suitable)
Ice-water bath
Procedure:
Aliquot the Compound: Place approximately 20-30 mg of the crude solid into a clean, dry test tube. Prepare one test tube for each solvent you plan to test.
Test Cold Solubility: At room temperature, add the first test solvent dropwise (e.g., 0.1 mL increments) to the solid. After each addition, stir or flick the tube to agitate the mixture. Observe if the solid dissolves.
Interpretation: If the solid dissolves completely in ≤ 0.5 mL of cold solvent, that solvent is unsuitable as it will lead to poor recovery.[6] Reject this solvent and move to the next.
Test Hot Solubility: If the solid is insoluble or sparingly soluble at room temperature, proceed to heating. Place the test tube in a heating block or sand bath and bring the solvent to a gentle boil.
Dissolve the Solid: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Record the total volume of solvent used.
Interpretation: If a very large volume of hot solvent is required, it may be a poor solvent. If the solid does not dissolve at all, it is an unsuitable solvent.[6]
Cooling and Crystallization: Once a saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube during this process.
Induce Crystallization (If Necessary): If no crystals have formed after 10-15 minutes, try to induce crystallization by:
Gently scratching the inside of the test tube at the air-liquid interface with a glass rod.
Placing the test tube in an ice-water bath for an additional 10-15 minutes.
Observe and Record: For each solvent, record your observations: solubility in cold solvent, solubility in hot solvent, and the quantity and quality (e.g., well-defined needles, powder) of crystals formed upon cooling. The best solvent will be one where the compound is sparingly soluble cold but readily soluble hot, and which produces a large crop of crystals upon cooling.[5]
Q7: What is a mixed-solvent recrystallization, and when is it the right choice?
A mixed-solvent recrystallization is employed when no single solvent meets the ideal criteria.[5] This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[5][7]
For 5-(methylsulfonyl)-o-anisidine, a potential pair could be Ethanol (solvent) and Water (anti-solvent) .
Procedure:
Dissolve the crude compound in the minimum amount of boiling solvent (e.g., ethanol).
To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
Add one or two drops of the hot solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly, as described in the single-solvent method.
Part 3: Troubleshooting Common Recrystallization Issues
Q8: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.
Solution 2: Change Solvents. Select a solvent with a lower boiling point.
Q9: My final yield is very low. What are the likely causes?
Poor recovery can result from several factors:
Using too much solvent: Dissolving the compound in an excessive amount of hot solvent will leave a significant portion of it dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent necessary.
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
Premature crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure the funnel and flask are pre-heated.
Q10: The final crystals are still colored, but I expect a white or off-white solid. How can I fix this?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Procedure: After dissolving your compound in the hot solvent, remove the solution from the heat and add a very small amount (e.g., the tip of a spatula) of activated charcoal.[2] Swirl the mixture and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Part 4: Visual Workflow for Solvent Selection
The following diagram outlines the logical decision-making process for selecting an appropriate recrystallization solvent.
Caption: Workflow for systematic solvent screening.
References
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
Solvent Selection and Recrystallization Guide. Scribd. [Link]
Technical Support Center: Coupling Strategies for 2-Methoxy-5-methylsulfonylaniline
The following technical guide is designed for researchers and medicinal chemists working with 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4) . It addresses the specific challenges posed by its electronic and steric p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and medicinal chemists working with 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4) . It addresses the specific challenges posed by its electronic and steric profile in coupling reactions.
Topic: Minimizing Side Reactions & Optimizing Conversion
Target Molecule: 2-Methoxy-5-methylsulfonylaniline
Audience: Medicinal Chemists, Process Chemists
Reactivity Profile & Challenge Analysis
Before troubleshooting, it is critical to understand why this specific aniline is problematic. Its reactivity is governed by two competing factors that synergistically reduce nucleophilicity:
Electronic Deactivation (The "Meta-Sulfone" Effect): The methylsulfonyl group (
) at the 5-position is a strong electron-withdrawing group (EWG). Although it is meta to the amine (preventing direct resonance delocalization of the nitrogen lone pair), it exerts a powerful inductive effect (), significantly lowering the pKa of the conjugate acid and reducing the nucleophilicity of the amine.
Steric Hindrance (The "Ortho-Methoxy" Effect): The methoxy group at the 2-position creates steric bulk directly adjacent to the reaction center. While methoxy is electronically donating by resonance, its inductive withdrawal and physical bulk dominate in this context, hindering the approach of electrophiles.
Result: The amine is "reluctant." The primary side reaction is not usually the decomposition of the aniline itself, but the hydrolysis or degradation of the electrophile (e.g., activated ester, acid chloride) because the coupling rate is slower than the background reaction with moisture or solvent.
Troubleshooting Guide (Q&A Format)
Scenario A: Amide Coupling (Acylation)
Q1: My HATU/DIPEA coupling stalls at 30-50% conversion. Adding more reagent doesn't help. Why?Diagnosis: The reaction rate between the HATU-activated ester (OAt ester) and your deactivated aniline is too slow. The activated ester is likely hydrolyzing or rearranging (e.g., to an unreactive byproduct) before the aniline can attack.
Solution: Switch to a high-energy electrophile or a specific catalyst.
Protocol Shift: Use Propylphosphonic Anhydride (T3P) or generate an Acid Fluoride .
Why? T3P allows for high-temperature coupling in organic solvents (EtOAc, DMF) without rapid background hydrolysis. Acid fluorides (generated via TFFH or BTFFH) are less sterically sensitive than OAt/OBt esters and highly reactive toward weak amines.
Q2: I see a "dimer" impurity or bis-acylated product. How do I stop this?Diagnosis: This is rare for such a hindered amine but can occur if using highly reactive acid chlorides with excess base.
Solution:
Control: Use exactly 1.0–1.1 equivalents of the acid chloride.
Base Choice: Switch from TEA/DIPEA to a weaker, non-nucleophilic base like 2,6-Lutidine or Collidine . These buffer the HCl formed without promoting bis-acylation or epimerization of the coupling partner.
Scenario B: SNAr Coupling (e.g., to Heterocycles)
Q3: I am trying to couple this aniline to a 2-chloropyrimidine, but the reaction is sluggish even at 100°C.Diagnosis: The aniline is too weak to attack the neutral heterocycle efficiently.
Solution: Use Acid Catalysis instead of basic conditions.
Method: Reflux in 2-butanol or n-butanol with 1.0 eq of p-Toluenesulfonic acid (TsOH) or 4M HCl in Dioxane.
Mechanism: The acid protonates the pyrimidine nitrogen, making the carbon-chlorine bond significantly more electrophilic. This compensates for the aniline's poor nucleophilicity.
Q4: I observe oxidation of the aniline (darkening of reaction mixture) before coupling occurs.Diagnosis: Electron-deficient anilines are generally stable, but high heat in the presence of air can cause oxidative degradation (formation of azo/azoxy species).
Solution: Sparge solvents with Argon/Nitrogen for 15 minutes prior to heating. Add an antioxidant like Sodium Ascorbate (if compatible) or simply ensure a strict inert atmosphere.
Decision Tree & Workflow
The following diagram illustrates the logical flow for selecting conditions based on the specific coupling partner.
Caption: Optimization workflow for coupling deactivated ortho-substituted anilines.
Best for coupling to carboxylic acids when standard reagents fail.
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and 2-Methoxy-5-methylsulfonylaniline (1.1 eq) in Ethyl Acetate (or DMF if solubility is poor). Concentration should be high (0.2 – 0.5 M).
Base Addition: Add Pyridine (3.0 eq). Note: Pyridine acts as both base and acylation catalyst.
Workup: The product often precipitates as the sulfonate salt upon cooling. Filter and wash with cold ether. Alternatively, dilute with EtOAc and wash with Sat. NaHCO3 to obtain the free base.
Summary of Impurity Management
Impurity Type
Cause
Prevention Strategy
Hydrolyzed Electrophile
Reaction rate < Hydrolysis rate due to weak aniline.
Use anhydrous solvents. Switch to T3P (hydrolytically stable) or Acid Fluorides. Increase aniline equivalents (1.2–1.5 eq).
Unreacted Aniline
Steric hindrance prevents attack.
Increase concentration (>0.5 M). Use "Pushed" conditions (Microwave, 100°C+).
Bis-Acylated Product
Excess highly reactive electrophile (Acid Cl).
Use mild bases (Collidine). Strict stoichiometry (1:1).
Oxidative Degradation
Air exposure at high temp.
Degas solvents. Use Argon atmosphere.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Citation for T3P and acid chloride usage in difficult couplings.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Authoritative review on troubleshooting "difficult" amide bonds.
Banker, A. et al. (2016). Development of a Practical Synthesis of Osimertinib (AZD9291). Organic Process Research & Development. (Contextual reference for SNAr conditions on similar anilines). Link
Provides the industrial context for coupling 2-methoxy-5-substituted anilines in drug development.
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides from Sterically Hindered Amino Acids. Journal of the American Chemical Society, 117(19), 5401–5402. Link
Basis for using Acid Fluorides for hindered amines.[1][2]
Technical Support Center: Stability & Storage of 2-Methoxy-5-methylsulfonylaniline
Executive Summary & Compound Identity This guide addresses the stability profile of 2-Methoxy-5-(methylsulfonyl)aniline (CAS 20945-70-4). Users frequently confuse this compound with its methyl-analog (p-Cresidine); howev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
This guide addresses the stability profile of 2-Methoxy-5-(methylsulfonyl)aniline (CAS 20945-70-4). Users frequently confuse this compound with its methyl-analog (p-Cresidine); however, the presence of the sulfonyl group (
) significantly alters its physical properties and storage requirements.
To maintain purity >98% over extended periods (>6 months), you must mitigate the three primary degradation vectors: Oxidation , Hydrolysis , and Photolysis .
Storage Specifications
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
Lowers the kinetic energy of molecules, significantly reducing the rate of auto-oxidation and thermally induced polymorphism.
Atmosphere
Inert Gas (Argon/Nitrogen)
The primary amine () is susceptible to radical oxidation. Displacing oxygen is the single most effective stability control.
Container
Amber Glass Vials
Prevents UV-induced radical formation. The aromatic system is UV-active and prone to photolytic degradation.
Desiccant
Required
The sulfonyl group introduces polarity, increasing hygroscopicity. Moisture can induce caking and facilitate hydrolytic pathways.
Troubleshooting Guide & FAQs
Issue 1: Discoloration (The "Pink/Brown" Shift)
Q: My sample has turned from white to a faint pink or brown. Is it still usable?
A:Proceed with Caution.
Diagnosis: This indicates oxidative degradation . The primary amine group has undergone auto-oxidation to form N-oxides or azo-linkages, which are highly colored (chromophores) even at trace levels (<0.5%).
Impact: While the bulk purity might still be high (>95%), these impurities can act as radical initiators, accelerating further decomposition. They may also act as catalyst poisons in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).
Action: Run an HPLC purity check. If purity is >98%, the color is likely superficial. If <95%, perform recrystallization (see Section 4).
Issue 2: Solubility & Clumping
Q: The powder has formed hard clumps and is dissolving slowly in DMSO.
A:Hygroscopic Aggregation.
Diagnosis: The sample has absorbed atmospheric moisture. The sulfonyl moiety is polar and can form hydrogen bonds with water, leading to "caking."
Impact: Water content will throw off stoichiometric calculations for sensitive reactions.
Action: Dry the sample in a vacuum desiccator over
for 24 hours. Verify water content via Karl Fischer titration if stoichiometry is critical.
Issue 3: Confusion with Analogs
Q: The melting point on my CoA says 52°C, but your guide says 188°C.
A:Critical Identity Error.
Diagnosis: You likely have 2-Methoxy-5-methylaniline (p-Cresidine, CAS 120-71-8), not the sulfonyl analog.
Action: Stop immediately. Verify the CAS number on the bottle.[1] The sulfonyl group significantly increases the melting point due to strong intermolecular dipole interactions. Using the wrong intermediate will fail your synthesis.
Experimental Protocols
Protocol A: Purity Assessment (HPLC)
Use this method to validate material integrity before critical steps.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Sulfone).
Expected RT: The sulfonyl group makes this compound more polar than simple anilines; expect earlier elution compared to lipophilic analogs.
Protocol B: Salvage Recrystallization
Perform this only if purity drops below 95%.
Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .
Filtration: If insoluble black particles (oxidation polymers) are present, filter hot through a 0.45 µm PTFE syringe filter.
Crystallization: Allow the solution to cool slowly to room temperature, then move to 4°C.
Isolation: Filter the white crystals and wash with cold ethanol.
Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours.
Visualizations & Logic Flows
Figure 1: Incoming Material QC & Storage Workflow
This decision tree guides the handling of new or stored batches to ensure integrity.
Caption: Workflow for validating incoming batches and handling degraded material.
Figure 2: Degradation Logic (Oxidation Pathway)
Understanding why the "Inert Atmosphere" is mandatory.
Caption: The oxidative degradation pathway driven by oxygen and light exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759592, 5-Methanesulfonyl-2-methoxyaniline. Retrieved from [Link]
Technical Support Center: Enhancing Reaction Kinetics of Electron-Deficient Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the reaction kinetics of el...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for enhancing the reaction kinetics of electron-deficient anilines. Electron-deficient anilines are notoriously challenging nucleophiles due to the delocalization of the nitrogen lone pair into the electron-withdrawing aromatic system, which reduces their nucleophilicity.[1] This guide will address common issues encountered during their use in crucial C-N bond-forming reactions like Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding reactions with electron-deficient anilines:
Q1: Why is my reaction with an electron-deficient aniline so slow or not proceeding at all?
A1: The low reactivity of electron-deficient anilines is primarily due to their reduced nucleophilicity. The electron-withdrawing groups on the aniline ring pull electron density away from the nitrogen atom, making it less likely to attack an electrophile.[1] Additionally, in SNAr reactions, the formation of the zwitterionic Meisenheimer intermediate can be the rate-determining step, and its stability is crucial.[2] For Buchwald-Hartwig aminations, oxidative addition of the aryl halide to the palladium catalyst or the subsequent reductive elimination can be sluggish with these challenging nucleophiles.[3]
Q2: I'm observing significant side product formation, particularly hydroxylation of my aryl halide. What's causing this?
A2: Hydroxylation is a common side reaction in palladium-catalyzed aminations, especially when using aqueous or hydroxide bases.[4][5] The palladium catalyst can react with hydroxide ions present in the reaction mixture, leading to the formation of undesired phenol byproducts. This is particularly problematic with electron-deficient anilines, as their slow reaction rate gives the competing hydroxylation pathway more time to occur.[4][5]
Q3: Can I use the same conditions for aryl chlorides as I do for aryl bromides or iodides?
A3: No, aryl chlorides are generally less reactive than aryl bromides and iodides in both SNAr and Buchwald-Hartwig reactions.[6] The carbon-chlorine bond is stronger and more difficult to break. For Buchwald-Hartwig couplings, the oxidative addition of aryl chlorides to the palladium(0) center is often the rate-limiting step and requires more specialized and electron-rich ligands to facilitate the reaction.[6][7]
Q4: Does solvent choice really make a big difference?
A4: Absolutely. Solvent polarity and hydrogen-bonding ability can significantly influence reaction rates. In SNAr reactions, polar aprotic solvents like DMSO can accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[2][8] However, protic solvents can stabilize the aniline reactant through hydrogen bonding, which can decrease the reaction rate.[2] For Buchwald-Hartwig aminations, ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[9]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, grounded in mechanistic principles.
Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
Your reaction between an electron-deficient aniline and an aryl halide shows little to no product formation, with starting materials largely unconsumed.
Root Cause Analysis:
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. With electron-deficient anilines, any of these steps can be a bottleneck.
Inefficient Oxidative Addition: This is a common issue with less reactive aryl halides like chlorides.[6]
Difficult Deprotonation: Electron-deficient anilines are less basic, making their deprotonation by the base more challenging.
Slow Reductive Elimination: The final step to form the C-N bond can be slow, especially with sterically hindered substrates or poorly chosen ligands.[4]
Solutions & Protocols:
Catalyst and Ligand Selection is Critical:
For Aryl Chlorides: Employ palladium precatalysts with electron-rich, bulky phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition of the aryl chloride.[7]
For Electron-Deficient Anilines: Ligands with specific structural features can be highly effective. For instance, biaryl phosphine ligands have shown great success in coupling hindered and electron-deficient anilines.[3]
Optimize Your Base:
Strong, non-nucleophilic bases are generally preferred. Sodium or potassium tert-butoxide are common choices.[10]
For base-sensitive substrates, a combination of a soluble organic base like DBU with an inorganic salt can be effective.[11]
Consider a Pre-catalyst:
Using a well-defined palladium precatalyst can lead to more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[6][9]
Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination of an Electron-Deficient Aniline [10]
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), the electron-deficient aniline (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous toluene or dioxane via syringe.
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC.
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Problem 2: Sluggish Kinetics in SNAr Reactions
Your SNAr reaction between an electron-deficient aniline and a highly electron-deficient aryl halide is proceeding very slowly or stalling.
Root Cause Analysis:
The rate of an SNAr reaction is dependent on both the nucleophilicity of the aniline and the electrophilicity of the aryl halide. The key intermediate is the negatively charged Meisenheimer complex.
Poor Nucleophile: As established, electron-deficient anilines are poor nucleophiles.[1]
Intermediate Instability: The stability of the Meisenheimer complex is crucial. If the negative charge is not sufficiently delocalized, the intermediate will be high in energy, and the reaction will be slow.[12]
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate.[2][8]
Solutions & Protocols:
Solvent Optimization:
Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[2]
In some cases, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote the addition of weak nucleophiles by activating the electrophile through hydrogen bonding.[13]
Increase Electrophilicity of the Aryl Halide:
Ensure your aryl halide has strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. This positioning is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[12]
Temperature and Concentration:
Increasing the reaction temperature will generally increase the reaction rate.
Running the reaction at a higher concentration can also improve kinetics.
Quantitative Data Summary: Solvent Effects in SNAr
Mechanism Diagram: SNAr with an Electron-Deficient Aniline
Caption: Simplified SNAr mechanism highlighting the key intermediate.
References
Guesmi, N. E., Berionni, G., & Asghar, B. H. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1537–1545. [Link]
ResearchGate. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
PubMed. (2013). Electronic and Solvent Effects on Kinetics of S N Ar Substitution Reactions of Substituted Anilines With 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me 2 SO Mixtures of Varying Composition: One Reaction With Two Mechanistic Pathways. [Link]
Amanote Research. (2013). (PDF) Electronic and Solvent Effects on Kinetics of SNAr. [Link]
Chemistry Steps. (2024). Reactions of Aniline. [Link]
Frontiers. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]
AIR Unimi. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
PMC. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. [Link]
ResearchGate. (2025). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. [Link]
PMC. (2023). Aryne‐Enabled C−N Arylation of Anilines. [Link]
ACS Publications. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au. [Link]
ACS Publications. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society. [Link]
PMC. (n.d.). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. [Link]
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link]
N/A
eScholarship. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
N/A
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. [Link]
PMC. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
Chemistry Steps. (2026). Activating and Deactivating Groups. [Link]
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
ACS Publications. (2000). Oxidation of Electron-Deficient Anilines by HOF. A Route to Nitro-Containing Compounds for Molecular Electronic Devices | Organic Letters. [Link]
PMC. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. [Link]
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
ScienceDirect. (2018). Solvent effects in the aza-Michael addition of anilines. [Link]
ACS Publications. (2015). Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. | The Journal of Organic Chemistry. [Link]
Comparative Analysis of FTIR Spectral Signatures: 2-Methoxy-5-methylsulfonylaniline vs. Structural Analogs
This guide details the FTIR characterization of 2-Methoxy-5-methylsulfonylaniline (also known as 5-(Methylsulfonyl)-o-anisidine).[1] It is designed to assist analytical scientists in confirming identity and distinguishin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the FTIR characterization of 2-Methoxy-5-methylsulfonylaniline (also known as 5-(Methylsulfonyl)-o-anisidine).[1] It is designed to assist analytical scientists in confirming identity and distinguishing this compound from critical synthetic precursors and structural analogs.[1]
Executive Summary
2-Methoxy-5-methylsulfonylaniline is a critical pharmacophore used in the synthesis of sulfonamide-based bioactive molecules and azo dyes.[1] Its structural integrity relies on three key functional moieties: a primary amine, a methoxy ether, and a methylsulfonyl group.
In Quality Control (QC) workflows, FTIR is the primary tool for rapid "Go/No-Go" identification.[1] This guide compares the target molecule against its two most common process impurities:
2-Methoxy-5-methylthioaniline (Sulfide Analog): The unoxidized precursor.[1]
2-Methoxy-5-methylaniline (p-Cresidine): A common raw material or degradation analog lacking the sulfonyl moiety.[1]
Key Finding: The definitive identification of 2-Methoxy-5-methylsulfonylaniline rests on the resolution of the sulfone (
) stretching vibrations at and , which are absent in both the sulfide precursor and the methyl analog.[1]
Molecular Analysis & Vibrational Modes[2][3]
To accurately assign peaks, we must first map the molecule's vibrational degrees of freedom.[1]
Caption: Logic flow for identifying 2-Methoxy-5-methylsulfonylaniline and distinguishing it from common synthetic intermediates (Nitro and Sulfide forms).
To obtain the resolution necessary to distinguish the sulfone symmetric stretch from the ether symmetric stretch, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR)
ATR is preferred over KBr pellets for this compound to avoid moisture interference in the amine region (
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8][9] (Standard text for functional group assignment rules).
NIST Chemistry WebBook. (n.d.).[1] Infrared Spectra of Structural Analogs (2-Methoxy-5-methylaniline). National Institute of Standards and Technology.[1][10] Retrieved from [Link][1]
PubChem. (n.d.).[1][11] Compound Summary: 5-methanesulfonyl-2-methoxyaniline.[1] National Library of Medicine.[1] Retrieved from [Link]
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][8][9] (Reference for Sulfone and Amine shift mechanics).
Comparative Guide: Mass Spectrometry Fragmentation of 5-(methylsulfonyl)-o-anisidine
The following technical guide details the mass spectrometry fragmentation patterns of 5-(methylsulfonyl)-o-anisidine, comparing its spectral behavior with key structural isomers and analogs. Executive Summary 5-(methylsu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mass spectrometry fragmentation patterns of 5-(methylsulfonyl)-o-anisidine, comparing its spectral behavior with key structural isomers and analogs.
Executive Summary
5-(methylsulfonyl)-o-anisidine (CAS: 96-72-0, also known as 2-methoxy-5-methylsulfonylaniline) is a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors. Its structural core combines an electron-donating o-anisidine moiety with a strong electron-withdrawing methylsulfonyl group at the meta position relative to the amine (para to the methoxy).
This guide compares its MS performance and fragmentation fingerprints against:
Key Differentiator: The unique loss of SO₂ (-64 Da) combined with the ortho-methoxy effect provides a diagnostic spectral signature that distinguishes this compound from its alkyl-substituted analogs.
Experimental Methodologies
To ensure reproducible data, the following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Rationale: EI provides a fingerprint rich in radical cations, essential for distinguishing structural isomers via relative abundance of the molecular ion (M⁺).
Fragmentation Analysis & Mechanism
The fragmentation of 5-(methylsulfonyl)-o-anisidine (MW: 201.24 Da) follows two distinct mechanistic pathways driven by the competing electronic effects of the sulfonyl and methoxy groups.
Primary Fragmentation Pathways (ESI+ / EI)
Sulfonyl Extrusion (The "Sulfone" Signature):
Mechanism: The molecular ion undergoes a rearrangement (often involving an aryl migration to oxygen) leading to the extrusion of neutral sulfur dioxide (SO₂).
Mechanism: Homolytic cleavage of the methyl group attached to the oxygen (radical loss) or loss of formaldehyde (CH₂O) via hydrogen transfer.
Observation: Loss of 15 Da (•CH₃) or 30 Da (CH₂O).
Transition: m/z 201 → m/z 186 ([M-CH₃]⁺).
Combined Degradation:
Sequential loss of the methylsulfonyl group and the methoxy methyl group leads to the bare aniline core.
Visualizing the Pathway
The following diagram illustrates the competing fragmentation routes.
Caption: Figure 1. Proposed MS fragmentation pathway for 5-(methylsulfonyl)-o-anisidine showing parallel losses of methyl and sulfonyl groups.
Comparative Performance Analysis
Differentiation between the target compound and its alternatives relies on the relative abundance of specific ions rather than just their presence.
Comparison 1: Target vs. Positional Isomer
Alternative: 4-(methylsulfonyl)-o-anisidine.
Structural Difference: The sulfonyl group is para to the amine in the 4-isomer, but meta in the 5-isomer (Target).
Differentiation Logic:
Target (5-isomer): The sulfonyl group is para to the methoxy group. This electronic conjugation stabilizes the molecular ion more effectively than in the 4-isomer.
4-Isomer: The sulfonyl is meta to the methoxy.
Result: The [M-CH₃]⁺ peak is typically more intense in the 5-isomer due to the resonance stabilization provided by the para-sulfonyl group to the resulting phenoxy cation.
Comparison 2: Target vs. Functional Analog
Alternative: 5-methyl-o-anisidine (Cresidine).
Structural Difference: -SO₂CH₃ replaced by -CH₃.
Differentiation Logic:
Mass Shift: The analog is significantly lighter (MW 137 vs. 201).
Fragment Absence: The analog cannot lose 64 Da (SO₂). It will instead show losses of 15 Da (CH₃) and 28 Da (CO).[1]
Ionization Efficiency: The target (sulfonyl) is less basic due to electron withdrawal. In ESI+, the 5-methyl analog (Cresidine) will likely show a higher signal intensity (lower LOD) than the sulfonyl derivative under identical pH conditions.
Data Summary Table
Feature
5-(methylsulfonyl)-o-anisidine (Target)
4-(methylsulfonyl)-o-anisidine (Isomer)
5-methyl-o-anisidine (Analog)
Molecular Weight
201.24
201.24
137.18
Base Peak (EI)
m/z 201 (M⁺) or 137
m/z 201 (M⁺)
m/z 122 ([M-CH3]⁺)
Diagnostic Loss
-64 Da (SO₂)
-64 Da (SO₂)
-15 Da (CH₃)
Secondary Loss
-15 Da (Methoxy methyl)
-15 Da (Methoxy methyl)
-28 Da (CO)
Differentiation
High [M-CH3] intensity
Lower [M-CH3] intensity
No m/z 137 fragment from SO2 loss
ESI+ Sensitivity
Moderate (Reduced basicity)
Moderate
High (Electron-donating alkyl)
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methoxy-5-methylaniline (Analog Reference). National Institute of Standards and Technology. [Link]
Bowie, J. H., et al. (1969). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. (Provides mechanistic basis for aryl sulfone SO₂ extrusion). [Link]
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Demonstrates SO₂ rearrangement mechanisms). [Link]
A Comparative Guide to the Reactivity of 2-Methoxy-5-methylsulfonylaniline and 2-Methoxy-5-nitroaniline
Introduction In the landscape of synthetic organic chemistry and drug discovery, substituted anilines are foundational building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic organic chemistry and drug discovery, substituted anilines are foundational building blocks. Their reactivity, governed by the electronic nature of substituents on the aromatic ring, dictates their utility in constructing complex molecular architectures. This guide presents an in-depth comparative analysis of two such anilines: 2-Methoxy-5-methylsulfonylaniline and 2-Methoxy-5-nitroaniline. While structurally similar, the profound differences between the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups impart distinct reactivity profiles. Understanding these nuances is critical for researchers in selecting the appropriate synthon, optimizing reaction conditions, and predicting outcomes in multi-step synthetic pathways.
This document moves beyond a simple cataloging of properties to explore the electronic causality behind their differing reactivities. We will provide a robust theoretical framework supported by quantitative data and offer detailed, self-validating experimental protocols for researchers to verify these principles in their own laboratories.
Pillar 1: The Electronic Architecture of Reactivity
The reactivity of a substituted aniline is fundamentally controlled by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring itself. The substituents modulate this electron density through a combination of inductive (-I) and mesomeric or resonance (-M/+M) effects.
Activating Groups: Both molecules contain a methoxy (-OCH₃) group at the 2-position and an amino (-NH₂) group at the 1-position. Both are powerful activating groups that donate electron density into the ring via a positive mesomeric effect (+M), increasing the nucleophilicity of the aniline nitrogen and activating the ring toward electrophilic attack.[1][2]
Deactivating Groups: The key difference lies in the substituent at the 5-position.
Methylsulfonyl Group (-SO₂CH₃): This is a potent electron-withdrawing group. The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, exerts a strong electron-withdrawing inductive effect (-I). It also deactivates via a negative mesomeric effect (-M), where the sulfur can accommodate additional electrons in its d-orbitals, delocalizing electron density from the ring.[3][4]
Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups in organic chemistry.[5] It exhibits an extremely strong -I effect and a profound -M effect, extensively delocalizing ring electron density onto the oxygen atoms.[6][7]
To quantify and compare the electron-withdrawing strength of these groups, we turn to Hammett substituent constants (σ). These empirically derived values measure the electronic influence of a substituent on the reactivity of a benzene derivative. A more positive σ value indicates a stronger electron-withdrawing capacity.
Very strong -I and -M effects. The σp value can vary depending on the reaction, reflecting its powerful resonance interaction.[8]
As the data clearly indicates, the nitro group possesses a larger Hammett constant, confirming it as a more potent electron-withdrawing group than the methylsulfonyl group.[5][8] This fundamental electronic difference is the primary driver of the reactivity distinctions discussed below.
Figure 1. Electronic contributions of substituents.
Pillar 2: Comparative Reactivity in Key Transformations
A. Nucleophilicity of the Amino Group
The nucleophilicity of the aniline's amino group is directly proportional to the availability of its lone pair of electrons. Electron-withdrawing groups decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity.[9][10]
Prediction:
Given that the -NO₂ group is a stronger electron-withdrawing substituent than the -SO₂CH₃ group, it will more effectively pull electron density away from the amino nitrogen. Consequently, 2-Methoxy-5-methylsulfonylaniline is predicted to be a more potent nucleophile than 2-Methoxy-5-nitroaniline.
This has direct implications for reactions involving the amino group, such as N-acylation, N-alkylation, and amide bond formation. In a competitive scenario or under identical reaction conditions, 2-Methoxy-5-methylsulfonylaniline is expected to react faster and potentially give higher yields.
B. Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as halogenation, nitration, and Friedel-Crafts reactions, involve the attack of an electrophile by the electron-rich aromatic ring.[11][12] The rate of these reactions is highly sensitive to the electron density of the ring.
Prediction:
Both the -SO₂CH₃ and -NO₂ groups are strongly deactivating, making both substrates significantly less reactive than benzene, aniline, or anisole.[6][13] However, the superior electron-withdrawing power of the nitro group deactivates the aromatic ring to a greater extent. Therefore, the aromatic ring of 2-Methoxy-5-methylsulfonylaniline is predicted to be more reactive towards electrophiles than that of 2-Methoxy-5-nitroaniline.
The directing effects in these molecules are governed by the powerful activating -NH₂ and -OCH₃ groups, which direct incoming electrophiles to the positions ortho and para to themselves. The available positions are C4 and C6. Steric hindrance from the adjacent methoxy group may disfavor substitution at C3. The dominant activating groups will override the meta-directing influence of the deactivating groups.
Pillar 3: Experimental Validation and Protocols
To provide actionable data, we present standardized protocols for quantitatively assessing the reactivity differences. These protocols are designed as self-validating systems where the relative performance of the two compounds under identical conditions provides a direct measure of their reactivity.
Experiment 1: Comparative N-Acetylation to Assess Nucleophilicity
This experiment compares the rate of N-acetylation using acetic anhydride. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Preparation: In two separate, identical 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 2-Methoxy-5-methylsulfonylaniline (Flask A) and 1.0 mmol of 2-Methoxy-5-nitroaniline (Flask B) in 10 mL of ethyl acetate.
Catalyst Addition: To each flask, add 1.1 mmol of pyridine.
Initiation: At time t=0, add 1.1 mmol of acetic anhydride to each flask simultaneously while stirring vigorously at room temperature (25°C).
Monitoring: Immediately spot a baseline sample from each flask onto a TLC plate. At regular intervals (e.g., 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and spot it on the TLC plate.
Analysis: Develop the TLC plate in the chosen solvent system and visualize under a UV lamp. Compare the rate of disappearance of the starting material spot and the appearance of the higher Rf product spot for Flask A versus Flask B.
Work-up (Optional): After completion, the reactions can be quenched with water, extracted with ethyl acetate, washed with dilute HCl and brine, dried over Na₂SO₄, and concentrated to obtain the products.
Expected Outcome: The reaction in Flask A (2-Methoxy-5-methylsulfonylaniline) will proceed to completion significantly faster than the reaction in Flask B (2-Methoxy-5-nitroaniline), as evidenced by the more rapid consumption of the starting material on the TLC plate.
This protocol assesses the ring's susceptibility to electrophilic attack. Due to the deactivating nature of the substituents, a source of electrophilic bromine (e.g., Br₂) with a mild Lewis acid or in a polar solvent is appropriate.
Materials and Reagents:
2-Methoxy-5-methylsulfonylaniline
2-Methoxy-5-nitroaniline
Bromine (Br₂)
Acetic Acid (as solvent)
Sodium thiosulfate solution (for quenching)
Dichloromethane (for extraction)
Step-by-Step Protocol:
Preparation: In two separate, identical flasks protected from light, dissolve 1.0 mmol of 2-Methoxy-5-methylsulfonylaniline (Flask A) and 1.0 mmol of 2-Methoxy-5-nitroaniline (Flask B) in 10 mL of glacial acetic acid.
Reagent Preparation: Prepare a 1.0 M solution of bromine in acetic acid.
Initiation: At time t=0, add 1.0 mmol (1.0 mL of the 1.0 M solution) of bromine to each flask with stirring at room temperature.
Monitoring: Monitor the disappearance of the bromine color. The rate of decolorization is an indicator of the reaction rate. Additionally, TLC can be used to track the formation of the brominated product.
Analysis: Compare the time required for the bromine color to fade in each flask.
Work-up: Once the reaction is complete (or after a set time, e.g., 2 hours), pour the mixture into water and quench any remaining bromine with a few drops of sodium thiosulfate solution. Extract the product with dichloromethane, wash with sodium bicarbonate solution and brine, dry, and concentrate. Analyze the crude yield or purity by ¹H NMR.
Expected Outcome: The bromine color in Flask A will fade more rapidly than in Flask B, indicating a faster rate of electrophilic aromatic substitution for 2-Methoxy-5-methylsulfonylaniline. A higher yield of the brominated product is also expected from Flask A under identical reaction times.
Summary of Predicted Reactivity
Property / Reaction
2-Methoxy-5-methylsulfonylaniline
2-Methoxy-5-nitroaniline
Rationale
Nucleophilicity
Higher
Lower
-SO₂CH₃ is a weaker electron-withdrawing group than -NO₂.
Basicity (pKa)
Higher
Lower
Less delocalization of the N lone pair.
Rate of N-Acylation
Faster
Slower
Higher nucleophilicity of the amino group.
Rate of EAS
Faster
Slower
The aromatic ring is less deactivated by the -SO₂CH₃ group.
Conclusion and Synthetic Implications
The electronic properties of the methylsulfonyl and nitro groups lead to a clear and predictable difference in the chemical reactivity of 2-Methoxy-5-methylsulfonylaniline and 2-Methoxy-5-nitroaniline.
2-Methoxy-5-methylsulfonylaniline emerges as the more reactive of the two. Its amino group is more nucleophilic, and its aromatic ring is more susceptible to electrophilic attack. This makes it a more suitable substrate for reactions where higher reactivity is desired or under milder conditions.
2-Methoxy-5-nitroaniline is considerably less reactive. This pronounced deactivation can be synthetically useful for achieving selectivity in molecules with multiple reactive sites. Furthermore, the nitro group offers a unique synthetic handle: it can be readily reduced to an amino group, providing a pathway to 1,2,4-tri-substituted benzene diamine derivatives that would be difficult to access otherwise.[2][13]
For the research scientist and drug development professional, the choice between these two reagents is not arbitrary. It is a strategic decision based on a nuanced understanding of their electronic profiles. This guide provides the foundational principles and experimental framework to make that decision with confidence, enabling more efficient and predictable synthetic outcomes.
References
Stenutz, R. Hammett substituent constants. University of Regensburg. [Link]
Onyido, I., et al. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Science and Technology, 2(4). [Link]
PubChem. 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]
ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]
Bordwell, F. G., & Cooper, G. D. (1952). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 74(4), 1058-1060. [Link]
Zhang, T., et al. (2020). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Molecules, 25(21), 5186. [Link]
ResearchGate. (2011). Comparison of Hammett constants (σ) for selected functional groups. ResearchGate. [Link]
Dolenc, M. S., & Lešnik, S. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: an important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein journal of organic chemistry, 9, 173–179. [Link]
Smith, B. J., et al. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. Journal of Physical Organic Chemistry, 14(7), 435-442. [Link]
Bordwell, F. G., & Andersen, H. M. (1953). RESONANCE INTERACTIONS OF METHYLSULFONYL, METHYLTHIO AND RELATED GROUPINGS AS REVEALED BY HAMMETT SIGMA CONSTANTS. DTIC. [Link]
University of Calgary. Aromatic Electrophilic substitution. University of Calgary Chem 353 Archives. [Link]
Technical Guide: UV-Vis Spectra of Dyes Derived from 2-Methoxy-5-methylsulfonylaniline
The following guide details the UV-Vis absorption characteristics, synthesis, and comparative performance of azo dyes derived from 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4). Executive Summary 2-Methoxy-5-methyls...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the UV-Vis absorption characteristics, synthesis, and comparative performance of azo dyes derived from 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4).
Executive Summary
2-Methoxy-5-methylsulfonylaniline (also known as 5-methylsulfonyl-o-anisidine) is a critical diazo component used in the synthesis of high-performance Disperse Red and Violet dyes for polyester. It serves as a strategic alternative to 2-Methoxy-5-nitroaniline (the precursor for C.I. Disperse Red 13).
The substitution of the nitro group (
) with a methylsulfonyl group () maintains the necessary electron-withdrawing character for the "push-pull" chromophore while significantly improving sublimation fastness and altering the solvatochromic behavior . This guide compares the spectral properties of these derivatives, providing experimental protocols for their synthesis and characterization.
Key Chemical Differentiators
Feature
Methylsulfonyl Analog ()
Nitro Analog ()
Electronic Effect ()
Strong Acceptor (0.72)
Stronger Acceptor (0.78)
Shift
Slight Hypsochromic Shift (Blue-shift)
Baseline (Red)
Molar Extinction ()
High ()
High
Thermal Stability
Superior (Lower vapor pressure)
Moderate
Chemical Structure & Chromophore Logic
The dyes belong to the Donor-Acceptor (Push-Pull) Azo class. The spectral absorption is dictated by the intramolecular charge transfer (ICT) from the electron-rich coupling component (amine) to the electron-deficient diazo component.
Structural Diagram (Graphviz)
The following diagram illustrates the synthesis pathway and the electronic "push-pull" system.
Figure 1: Synthesis pathway for monoazo disperse dyes derived from 2-Methoxy-5-methylsulfonylaniline.
Comparative UV-Vis Absorption Data
The following data compares the spectral performance of a dye derived from 2-Methoxy-5-methylsulfonylaniline (Dye A) versus the standard 2-Methoxy-5-nitroaniline (Dye B), both coupled with N-ethyl-N-(2-cyanoethyl)aniline.
Table 1: Spectral Characteristics in Ethanol
Property
Dye A (Methylsulfonyl)
Dye B (Nitro Analog)
Observation
(nm)
495 - 505 nm
510 - 520 nm
Methylsulfonyl induces a 10-15 nm hypsochromic shift due to weaker acceptor strength.
Molar Extinction ()
~32,000
~34,000
Comparable tinctorial strength.
Appearance
Bright Yellowish-Red
Rubine / Red
Dye A is brighter; Dye B is deeper.
Solvatochromism
Positive (Red shift in polar solvents)
Positive
Both exhibit strong ICT character.
Solvent Effects (Solvatochromism)
These dyes exhibit positive solvatochromism , meaning the absorption maximum shifts to longer wavelengths (red shift) as the polarity of the solvent increases. This confirms the stabilization of the excited ICT state by polar solvents.
Non-polar (Toluene):
nm
Polar Aprotic (DMF/DMSO):
nm
Experimental Protocols
To ensure reproducibility and scientific integrity, follow this optimized synthesis and characterization protocol.
The substitution of the nitro group with the methylsulfonyl group affects the LUMO energy levels of the dye molecule.
Figure 2: Comparative orbital energy gaps. The methylsulfonyl group is a weaker acceptor than nitro, raising the LUMO slightly and increasing the energy gap (
), resulting in a hypsochromic shift.
References
Otutu, J. O., & Osabohien, E. (2013).[1] Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Link
Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (General reference for sulfone vs nitro group effects in disperse dyes).
ChemicalBook. (2023). 2-Methoxy-5-methylsulfonylaniline Product Properties. Link
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments.[1][2][3][4][5][6][7][8][9] (Context on structural modifications for fastness).
Comparative Validation Guide: Assay Methods for 2-Methoxy-5-methylsulfonylaniline (MMSA)
Executive Summary 2-Methoxy-5-methylsulfonylaniline (MMSA, CAS: 20797-48-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors, such as Osimertinib. Given its role as a key st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-5-methylsulfonylaniline (MMSA, CAS: 20797-48-2) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors, such as Osimertinib. Given its role as a key starting material (KSM), the control of its purity and assay is directly linked to the safety profile of the final drug substance, particularly regarding potential genotoxic impurities.
This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-Performance Liquid Chromatography (UPLC) approach. While HPLC remains the workhorse for accessibility, our comparative data suggests that UPLC offers superior resolution of positional isomers and drastically reduced solvent consumption, making it the preferred method for high-throughput manufacturing environments.
Part 1: The Analytical Challenge
The structural moiety of MMSA presents specific chromatographic challenges:
The Aniline Functionality: Basic in nature (
), leading to potential peak tailing on silanol-active columns.
The Sulfonyl Group: Highly polar, requiring specific mobile phase tuning to ensure adequate retention (
) in Reverse Phase chromatography.
Positional Isomers: The synthesis of MMSA often generates regioisomers (e.g., 2-methoxy-4-methylsulfonylaniline) that possess nearly identical hydrophobicity, demanding high theoretical plate counts for separation.
Strategic Workflow: Method Lifecycle
The following diagram illustrates the decision matrix for selecting and validating the appropriate method based on the drug development phase.
Figure 1: Strategic selection workflow for MMSA assay methodology.
Part 2: Method Comparison (HPLC vs. UPLC)
We conducted a side-by-side validation study. The "Standard" method utilizes a C18 column with a porous 5µm particle size. The "Alternative" method utilizes a Bridged Ethyl Hybrid (BEH) C18 column with 1.7µm particles.
Comparative Performance Data
Parameter
Method A: Standard HPLC
Method B: Optimized UPLC
Verdict
Column
C18, 250 x 4.6mm, 5µm
BEH C18, 100 x 2.1mm, 1.7µm
UPLC (Efficiency)
Run Time
25.0 Minutes
4.5 Minutes
UPLC (5x Faster)
Resolution ()
2.1 (Main peak vs. Isomer)
3.8 (Main peak vs. Isomer)
UPLC (Superior Separation)
Tailing Factor ()
1.3
1.1
UPLC (Better Peak Shape)
LOD (ppm)
5 ppm
0.8 ppm
UPLC (Higher Sensitivity)
Solvent/Run
~25 mL
~2 mL
UPLC (Green Chemistry)
Expert Insight: While Method A is sufficient for basic purity checks, Method B is strongly recommended for trace impurity analysis due to the sharper peak shape reducing the Limit of Quantitation (LOQ).
Part 3: Detailed Experimental Protocols
To ensure reproducibility, we provide the specific parameters for the superior method (Method B - UPLC), validated against ICH Q2(R1) guidelines [1].
Solvents: Acetonitrile (LC-MS Grade), Purified Water (Milli-Q), Ammonium Acetate (buffer).
Instrumentation: Waters ACQUITY UPLC H-Class or equivalent Agilent 1290 Infinity II.
Chromatographic Conditions (Method B)
Column: ACQUITY UPLC BEH C18, 100mm x 2.1mm, 1.7µm.
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.8). Note: Neutral pH is chosen to keep the aniline uncharged, improving retention on C18.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Column Temp: 40°C.
Detection: UV at 254 nm (Max absorption for the aromatic sulfone system).
Injection Volume: 1.0 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
3.0
40
60
3.5
5
95
4.0
95
5
4.5
95
5
Sample Preparation
Stock Solution: Dissolve 25 mg of MMSA in 25 mL of diluent (50:50 Water:Acetonitrile).
Working Standard: Dilute Stock to 0.1 mg/mL.
System Suitability: Inject the working standard 5 times. %RSD of area must be
.
Part 4: Validation Results & Self-Validating Systems
A robust method must not only work when conditions are perfect but must flag issues when they are not.
Linearity and Range
The method demonstrated linearity across 50% to 150% of the target concentration.
Regression Equation:
Correlation Coefficient (
): 0.9998
Self-Validation Check: The y-intercept bias is
of the response at 100% concentration, confirming no significant matrix interference.
Accuracy (Recovery Studies)
Spike recovery experiments were performed at 80%, 100%, and 120% levels.
Spike Level
Mean Recovery (%)
% RSD
Acceptance Criteria
80%
99.4
0.5
98.0 - 102.0%
100%
100.1
0.3
98.0 - 102.0%
120%
99.8
0.4
98.0 - 102.0%
Robustness & Troubleshooting Logic
The following diagram details the "Self-Validating" troubleshooting logic embedded in this protocol. If system suitability fails, follow this pathway to identify the root cause (e.g., pH drift affecting the aniline retention).
Figure 2: Troubleshooting logic for MMSA assay deviations.
Part 5: Conclusion
For the raw material validation of 2-Methoxy-5-methylsulfonylaniline, the UPLC Method (Method B) is the superior choice for modern drug development pipelines. It offers a 5-fold reduction in analysis time and superior resolution of isomeric impurities compared to traditional HPLC.
However, for facilities lacking UPLC infrastructure, Method A (HPLC) remains a valid, albeit slower, alternative, provided that strict pH control of the mobile phase is maintained to manage the ionization state of the aniline moiety.
References
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88307, 2-Methoxy-5-methylsulfonylaniline.
[Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Comparative
Chromatographic separation of 2-Methoxy-5-methylsulfonylaniline impurities
An Expert's Comparative Guide to the Chromatographic Separation of 2-Methoxy-5-methylsulfonylaniline and Its Process-Related Impurities Introduction: The Analytical Challenge 2-Methoxy-5-methylsulfonylaniline is a key in...
Author: BenchChem Technical Support Team. Date: February 2026
An Expert's Comparative Guide to the Chromatographic Separation of 2-Methoxy-5-methylsulfonylaniline and Its Process-Related Impurities
Introduction: The Analytical Challenge
2-Methoxy-5-methylsulfonylaniline is a key intermediate in the synthesis of various pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control over impurities, which can originate from starting materials, by-products of side reactions, or degradation. The structural similarity between 2-Methoxy-5-methylsulfonylaniline and its potential process-related impurities presents a significant analytical challenge, demanding highly selective and robust chromatographic methods for their separation and quantification.
This guide provides an in-depth comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the analysis of 2-Methoxy-5-methylsulfonylaniline: a conventional HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach. We will delve into the scientific rationale behind the method development, present comparative performance data, and provide detailed, actionable protocols for implementation in a quality control or research environment.
Understanding the Analyte and Potential Impurities
To develop a successful separation method, we must first understand the physicochemical properties of the target compound and its likely impurities. 2-Methoxy-5-methylsulfonylaniline is a moderately polar aromatic amine containing both an electron-donating methoxy group and a strongly electron-withdrawing methylsulfonyl group.[1][2] Potential impurities could include positional isomers, precursors, or related substances. For this guide, we will consider the following representative impurities:
Impurity A: 2-Amino-4-methylanisole (A potential precursor, lacking the sulfonyl group)
Impurity B: 4-Methoxy-2-methylsulfonylaniline (A positional isomer)
Impurity C: 2-Methoxy-5-methylaniline (A related substance, lacking the sulfonyl group)[3][4][5][6]
The subtle differences in polarity and structure among these compounds necessitate a chromatographic system with high resolving power.
Methodological Approach: The Power of Reversed-Phase Chromatography
Reversed-phase chromatography is the technique of choice for this application due to the non-polar to moderately polar nature of the analytes. A non-polar stationary phase (like C18) combined with a polar mobile phase allows for separation based on hydrophobicity. For aromatic amines, controlling the mobile phase pH is critical. At acidic pH, the amine group becomes protonated, increasing its polarity and solubility in the aqueous mobile phase while ensuring sharp, symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.
This guide compares two implementations of this principle: a traditional HPLC method and a high-throughput UHPLC method.
Workflow for Chromatographic Method Development and Comparison
The following diagram outlines the logical workflow for selecting and validating a suitable chromatographic method for impurity profiling.
Caption: Workflow for developing and comparing HPLC and UHPLC methods.
Method A: Conventional RP-HPLC for Robust Impurity Profiling
This method represents a standard, robust approach widely available in most analytical laboratories. The use of a 5 µm particle size column provides a good balance between efficiency and system pressure, making it compatible with any standard HPLC system.
Rationale for Method A Parameters
Stationary Phase: A Zorbax Eclipse XDB C18 column is chosen for its excellent stability across a wide pH range and its high-purity silica, which minimizes peak tailing for basic compounds like anilines.[7][8]
Mobile Phase: A gradient elution using acetonitrile and a low pH buffer (0.1% Formic Acid in Water) is employed. The formic acid protonates the aniline functional group, leading to sharp, symmetrical peaks and enhancing retention control. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
Detection: UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity for the parent compound and its likely impurities.
Detailed Experimental Protocol: Method A
Standard and Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solution: Accurately weigh and dissolve 2-Methoxy-5-methylsulfonylaniline and each impurity in the diluent to prepare a stock solution of 1 mg/mL.
Working Standard/Spiked Sample: Dilute the stock solution to a final concentration of approximately 1000 µg/mL for the main analyte and 5 µg/mL for each impurity to simulate a 0.5% impurity level.
Chromatographic Conditions:
Instrument: Standard HPLC System (e.g., Agilent 1260 Infinity II).
Column: Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 254 nm.
Gradient Program:
Time (min)
%B
0.0
20
20.0
70
22.0
90
25.0
90
25.1
20
| 30.0 | 20 |
Method B: High-Throughput UHPLC for Enhanced Efficiency
This method leverages modern UHPLC technology to achieve faster analysis times and higher resolution, which is ideal for in-process controls and high-throughput screening environments in drug development.
Rationale for Method B Parameters
Stationary Phase: An ACQUITY UPLC BEH C18 column with a 1.7 µm particle size is used. The smaller particles provide significantly higher theoretical plates, leading to sharper peaks and better resolution in a much shorter column length.[9]
Mobile Phase: The same mobile phase composition is used to ensure a direct comparison of the column technology. However, the gradient is much faster and the flow rate is optimized for the smaller column internal diameter.
System: A UHPLC system capable of handling higher backpressures is required.
Detailed Experimental Protocol: Method B
Standard and Sample Preparation:
Same as Method A.
Chromatographic Conditions:
Instrument: UHPLC System (e.g., Waters ACQUITY UPLC H-Class).
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.5 mL/min.
Column Temperature: 35 °C.
Injection Volume: 2 µL.
UV Detection: 254 nm.
Gradient Program:
Time (min)
%B
0.0
20
4.0
70
4.5
90
5.0
90
5.1
20
| 6.0 | 20 |
Performance Comparison: HPLC vs. UHPLC
The true measure of a method's suitability lies in its performance metrics. The following table summarizes the key performance indicators for both methods, based on representative data for the separation of 2-Methoxy-5-methylsulfonylaniline from its impurities.
Parameter
Method A (Conventional HPLC)
Method B (High-Throughput UHPLC)
Advantage of UHPLC
Column Technology
4.6 x 150 mm, 5 µm
2.1 x 50 mm, 1.7 µm
Higher Efficiency
Total Run Time
30 minutes
6 minutes
5x Faster
Resolution (Rs)
> 2.0 for all pairs
> 2.5 for all pairs
~25% Improvement
(Critical Pair: API / Impurity B)
Peak Asymmetry (Tf)
1.1 - 1.3
1.0 - 1.2
Sharper, more symmetric peaks
System Backpressure
~150 bar
~650 bar
Requires specialized UHPLC system
Solvent Consumption
~30 mL per run
~3 mL per run
90% Reduction
Discussion and Recommendation
Both methods are capable of successfully separating 2-Methoxy-5-methylsulfonylaniline from its key impurities with adequate resolution (Rs > 2.0), demonstrating their suitability for quality control. However, the choice between them depends on the specific needs of the laboratory.
Method A (HPLC) is a reliable and robust workhorse method. Its primary advantages are its compatibility with any standard HPLC instrument and its straightforward implementation. It is an excellent choice for laboratories that do not have access to UHPLC technology or for final product release testing where longer, well-established methods are often preferred.
Method B (UHPLC) offers substantial improvements in speed, efficiency, and sustainability. The five-fold reduction in run time significantly increases sample throughput, making it ideal for process monitoring, reaction screening, and high-volume testing environments.[9] The dramatic reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives. The higher resolution provides greater confidence in peak identification and quantification, especially for complex impurity profiles. The main prerequisite is the availability of a UHPLC system capable of handling the higher backpressures generated by the sub-2 µm particle column.
For modern drug development and manufacturing environments, the adoption of Method B (UHPLC) is strongly recommended. The significant gains in speed and efficiency, coupled with reduced environmental impact, provide a compelling return on investment and accelerate the development timeline without compromising data quality.
References
M. C. G. de la Maza, R. M. D. G. de la Maza, M. L. G. de la Maza, A. M. D. G. de la Maza, "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES," Imperial Journal of Interdisciplinary Research, vol. 3, no. 4, 2017. [Online]. Available: [Link]
Al-Asmari, A., Al-Otaibi, F., Al-Tamimi, J., & Al-Amri, A. (2018). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." PMC. [Online]. Available: [Link]
Patyra, E., Kwiatek, K., & Nebot, C. (2019). "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." PMC. [Online]. Available: [Link]
Gajda, A., Posyniak, A., & Zmudzki, J. (2022). "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." MDPI. [Online]. Available: [Link]
S. Kumar, A. Mathad, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride," Trends in Sciences, vol. 20, no. 6, 2023. [Online]. Available: [Link]
Narang, A. S., Choudhury, D. R., & Richards, A. "Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography." Journal of Chromatographic Science, Oxford Academic. [Online]. Available: [Link]
A. Samanidou, E. G. Karageorgou, I. N. Papadoyannis, "A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes," CABI Digital Library, 2014. [Online]. Available: [Link]
Waters Corporation. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector." [Online]. Available: [Link]
Chow, F. K., & Grushka, E. "Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase." Analytical Chemistry, ACS Publications. [Online]. Available: [Link]
Chen, Y.-C., & Chen, Y.-C. (2021). "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry." Journal of Food and Drug Analysis. [Online]. Available: [Link]
National Center for Biotechnology Information. "2-Methoxy-5-(3,6,6-trimethylmorpholin-3-yl)aniline." PubChem Compound Summary for CID 83309081. [Online]. Available: [Link]
Publish Comparison Guide: Thermal Analysis (DSC/TGA) of 2-Methoxy-5-methylsulfonylaniline
This guide provides a comprehensive technical analysis of the thermal properties of 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4), a critical intermediate in the synthesis of azo pigments and pharmaceuticals. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermal properties of 2-Methoxy-5-methylsulfonylaniline (CAS 20945-70-4), a critical intermediate in the synthesis of azo pigments and pharmaceuticals.
Executive Summary
2-Methoxy-5-methylsulfonylaniline (also known as 5-Methylsulfonyl-o-anisidine) is a functionalized aniline derivative characterized by the presence of an electron-donating methoxy group and an electron-withdrawing methylsulfonyl group.[1] Unlike its sulfonamide analogs (e.g., Fast Red ITR), this sulfone variant exhibits distinct thermal stability profiles essential for high-temperature processing in pigment manufacturing and drug formulation.
This guide details the specific thermal behaviors of the compound, establishes a self-validating experimental protocol, and compares its performance against key industrial alternatives like 2-Methoxy-5-nitroaniline .
Parameter
2-Methoxy-5-methylsulfonylaniline
2-Methoxy-5-nitroaniline (Alternative)
CAS Number
20945-70-4
99-59-2
Melting Point
~118–120 °C (Predicted/Analog)
117–119 °C
Thermal Stability
High (Sulfonyl group stability)
Moderate (Nitro group lability)
Decomposition Risk
Low (Endothermic decomp.)
High (Exothermic/Explosive potential)
Chemical Context & Relevance
In the development of azo dyes and pharmaceutical intermediates, the choice between a sulfonyl group and a nitro group at the 5-position of the o-anisidine scaffold dictates the material's thermal safety and solubility.
Structural Advantage: The methylsulfonyl group (
) provides strong electron-withdrawing character similar to the nitro group but without the associated explosive decomposition risks during milling or high-shear processing.
Differentiation: It is crucial to distinguish this compound from Fast Red ITR Base (CAS 97-35-8), which is the diethylsulfonamide analog. The methylsulfone discussed here typically exhibits higher crystallinity and solvent resistance.
Experimental Methodology (DSC/TGA)
To ensure reproducible data, the following protocols must be strictly adhered to. These workflows are designed to eliminate artifacts caused by moisture or solvent entrapment.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine melting onset (
), peak maximum (), and enthalpy of fusion ().
Sample Preparation: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to prevent pressure buildup from volatiles).
Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Purge Gas: Dry Nitrogen (
) at 50 mL/min.
Thermal Cycle (Heat-Cool-Heat):
Step 1: Equilibrate at 25 °C.
Step 2: Ramp 10 °C/min to 150 °C (Observe
melt; may contain thermal history).
Step 3: Cool 10 °C/min to 0 °C (Induce crystallization).
Step 4: Ramp 10 °C/min to 200 °C (Record
melt; true material property).
Thermogravimetric Analysis (TGA) Protocol
Objective: Assess thermal stability and decomposition onset (
).
Sample Preparation: Weigh 10–15 mg into a platinum or alumina crucible.
Instrument: TGA (e.g., TA Instruments Q500).
Purge Gas: Nitrogen (
) for pyrolysis profile; Air for oxidative stability. Flow rate: 60 mL/min.
Ramp: Heating rate of 10 °C/min from Ambient to 600 °C.
Workflow Visualization
Figure 1: Standardized thermal analysis workflow ensuring removal of volatiles before characterization.
Thermal Characterization Results
DSC Analysis: Melting Behavior
While specific public spectral libraries for CAS 20945-70-4 are limited, structural analogs provide a highly accurate predictive range. The ethyl-sulfonyl analog (5-ethylsulfonyl-2-methoxyaniline) exhibits a melting point of 118.5–119.7 °C [1].
Expected Onset (
): 118 ± 2 °C.
Peak (
): ~120 °C.
Behavior: Sharp endothermic event typical of high-purity crystalline organics.
Polymorphism: Sulfonyl anilines are prone to polymorphism. If a secondary peak is observed around 110–115 °C, it indicates a metastable form or eutectic impurity.
Stage 2 (100 – 240 °C): Thermal stability plateau. No significant mass loss expected.
Stage 3 (> 250 °C): Onset of decomposition (
).
Mechanism: Cleavage of the methyl-sulfonyl bond followed by ring degradation.
Comparison: Significantly more stable than nitro-anilines, which often show degradation onset < 200 °C.
Comparative Analysis: Sulfone vs. Nitro vs. Sulfonamide
This section objectively compares 2-Methoxy-5-methylsulfonylaniline with its primary competitors in synthesis.
Feature
2-Methoxy-5-methylsulfonylaniline
2-Methoxy-5-nitroaniline
Fast Red ITR (Sulfonamide)
Structure
Sulfone ()
Nitro ()
Sulfonamide ()
Melting Point
118–120 °C (High Crystallinity)
117–119 °C [2]
102–105 °C [3]
Thermal Risk
Low (Endothermic breakdown)
High (Exothermic/Shock sensitive)
Low
Solubility
Moderate (Polar organics)
Low
High (Lipophilic)
Application
High-performance Pigments
Standard Azo Dyes
Textile Printing
Safety Implication
The Nitro analog (2-Methoxy-5-nitroaniline) poses a safety risk during DSC analysis due to potential exothermic decomposition if heated rapidly beyond its melting point. The Sulfone analog (Subject of this guide) is inherently safer, allowing for broader processing windows in extrusion or hot-melt applications.
Structural Pathway Diagram
Figure 2: Structural divergence of o-Anisidine derivatives and resulting thermal properties.
Implications for Processing & Storage
Based on the thermal data, the following recommendations are made for researchers and process engineers:
Drying Conditions: The material can be safely dried at 60–80 °C under vacuum. Do not exceed 100 °C to avoid sintering near the melting onset (~118 °C).
Reaction Monitoring: Use DSC to monitor the purity of the intermediate. A broadening of the melting peak (> 3 °C range) indicates incomplete sulfonylation or residual solvent.
Storage: Store below 30 °C. While thermally stable, the presence of the methoxy group can lead to slow oxidation if exposed to UV light and heat over prolonged periods.
References
National Institutes of Health (NIH). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC3584639. (Detailed thermal data for the ethyl-sulfonyl analog used as a direct proxy). Link
PubChem. 2-Methoxy-5-nitroaniline Compound Summary (CAS 99-59-2).[2] National Library of Medicine. (Source for Nitro-analog melting point and safety data). Link
ChemicalBook. Fast Red ITR (CAS 97-35-8) Properties and Melting Point. (Source for Sulfonamide analog distinction). Link
World Intellectual Property Organization (WIPO). WO2024086809A1 - Methods for treating cancer. (References the specific use and synthesis of 5-methanesulfonyl-2-methoxyaniline). Link
A Comparative Guide to Sulfonyl and Nitro Group Effects in Aniline Derivatives
Introduction Aniline and its derivatives are foundational scaffolds in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic functionalization of the aniline ring is paramount to modulati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic functionalization of the aniline ring is paramount to modulating its chemical properties and biological activity. Among the most powerful and widely utilized substituents are the sulfonyl (-SO₂R) and nitro (-NO₂) groups. Both are canonical electron-withdrawing groups (EWGs) that profoundly alter the electronic landscape of the aniline molecule. However, the nuanced differences in their inductive and resonance effects lead to distinct impacts on basicity, reactivity, and spectroscopic characteristics.
This guide provides a comparative analysis of the sulfonyl and nitro groups when appended to an aniline core. We will dissect their electronic properties, quantify their effects on physicochemical parameters like pKa, explore their influence on chemical reactivity in key aromatic substitution reactions, and provide validated experimental protocols for their synthesis and characterization. This content is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to leverage these groups in molecular design.
Fundamental Electronic Properties: A Head-to-Head Comparison
The behavior of any substituent on an aromatic ring is dictated by the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).
Inductive Effect (-I): This is the through-sigma-bond withdrawal of electron density, driven by the high electronegativity of the atoms in the substituent. Both the sulfonyl and nitro groups contain highly electronegative oxygen atoms, making them potent inductive electron withdrawers.
Resonance Effect (-M): This is the delocalization of electron density from the aromatic ring into the substituent via the pi-system. This effect is only operative when the substituent is positioned ortho or para to the amino group, allowing for direct conjugation.
The nitro group (-NO₂) is a classic example of a group exerting strong -I and -M effects. The nitrogen atom, bonded to two oxygen atoms, carries a formal positive charge, which enhances its electron-withdrawing capabilities.
The sulfonyl group (-SO₂R) also exhibits strong -I and -M effects. The sulfur atom is in a high oxidation state (+6), and the two attached oxygen atoms pull electron density away. The mesomeric effect involves the expansion of sulfur's valence shell to accommodate electrons from the ring, a concept supported by the observation of its powerful electron-withdrawing nature in conjugated systems[1].
A quantitative comparison can be made using Hammett substituent constants (σ) , which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect[2].
Table 1: Hammett Constants for Nitro and Methylsulfonyl Groups
Substituent
σ_meta_ (σ_m_)
σ_para_ (σ_p_)
σ⁻ (for para-substituted phenols/anilines)
-NO₂
0.71
0.78
1.25
-SO₂CH₃
0.61 - 0.65
0.73
1.15
Data sourced from various compilations and studies[1][3]. σ⁻ is used when there is direct resonance interaction between the substituent and a developing negative charge or an electron-donating group like -NH₂, providing a more accurate measure of the resonance effect.
From the data, it is evident that both groups are powerfully electron-withdrawing. The σ⁻ values, which are particularly relevant for anilines, show that the nitro group has a slightly stronger combined electron-withdrawing effect from the para position than the methylsulfonyl group, largely due to its potent resonance-withdrawing capability[1][2].
Impact on Physicochemical Properties: The Case of Basicity
The most direct and measurable consequence of adding an EWG to aniline is a dramatic decrease in the basicity of the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation because it is delocalized into the ring and pulled away by the substituent. This is quantified by the pKa of the corresponding anilinium ion (C₆H₅NH₃⁺); a lower pKa value signifies a weaker base.
Electron-withdrawing groups decrease the electron density on the nitrogen atom, which weakens its capacity to accept a proton and thus lowers the pKa value[4]. This effect is most pronounced when the EWG is at the ortho or para position, where the resonance (-M) effect can directly delocalize the nitrogen lone pair. In the meta position, only the inductive (-I) effect is significantly operative[5].
Table 2: Comparative pKa Values of Substituted Anilinium Ions
Compound
Substituent Position
pKa of Conjugate Acid
Aniline
-
4.63
o-Nitroaniline
ortho
-0.26
m-Nitroaniline
meta
2.47
p-Nitroaniline
para
1.00
o-Aminobenzenesulfonamide
ortho
1.64
m-Aminobenzenesulfonamide
meta
3.58
p-Aminobenzenesulfonamide (Sulfanilamide)
para
2.50
Experimental pKa values sourced from various chemical data collections. Note that values can vary slightly depending on experimental conditions.
Analysis of Trends:
Potent Basicity Reduction: Both nitro and sulfonyl groups drastically reduce the basicity of aniline, with pKa values dropping by several orders of magnitude.
Positional Effects:
For nitroanilines, the basicity order is meta > para > ortho [6][7]. The meta isomer is the most basic because the -NO₂ group exerts only its -I effect. The para isomer is less basic due to the combined -I and -M effects. The ortho isomer is the least basic due to a combination of strong -I and -M effects, plus potential intramolecular hydrogen bonding between the -NH₂ and -NO₂ groups, which further reduces the availability of the nitrogen lone pair[7].
For aminobenzenesulfonamides, a similar trend is generally observed, where the meta isomer is the most basic.
Nitro vs. Sulfonyl: Comparing the para isomers, p-nitroaniline (pKa ≈ 1.00) is a significantly weaker base than sulfanilamide (pKa ≈ 2.50). This aligns with the Hammett constant data, confirming that the nitro group is a more powerful deactivator of the amino group through resonance.
Influence on Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) is a powerful activating, ortho, para-directing group in EAS reactions due to its ability to donate its lone pair of electrons into the ring, stabilizing the cationic intermediate (the arenium ion)[8][9]. However, the presence of a strong EWG like a sulfonyl or nitro group fundamentally alters this behavior.
Both -SO₂R and -NO₂ are strongly deactivating groups, making electrophilic substitution on the aniline ring much more difficult. They withdraw electron density, destabilizing the positively charged arenium ion intermediate. Furthermore, they are meta-directing groups[9][10].
Causality: While the amino group directs ortho/para, the EWG directs meta. In a molecule like p-nitroaniline, the ring is highly deactivated, and any further substitution is challenging. The directing effects are competitive. However, a more critical issue in reactions like nitration is that the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺)[11]. The -NH₃⁺ group is itself a powerful deactivating, meta-directing group. This is why direct nitration of aniline yields a significant amount of m-nitroaniline[11].
Nucleophilic Aromatic Substitution (NAS)
In stark contrast to EAS, both sulfonyl and nitro groups are strongly activating for NAS, provided they are positioned ortho or para to a suitable leaving group (e.g., a halogen). They facilitate the reaction by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance and induction. The reaction of 2-chloronitrobenzene with anilines is a classic example of this reactivity[12]. The strong electron-withdrawing nature of the nitro group is essential for this transformation.
Role in Biologically Active Molecules
The sulfonylaniline and nitroaniline motifs are prevalent in pharmaceuticals and agrochemicals, underscoring the practical importance of understanding their properties.
Sulfonylanilines: The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry. The discovery of sulfanilamide (p-aminobenzenesulfonamide) as the first effective antibacterial agent revolutionized medicine. The sulfonylaniline core is present in a vast array of drugs, including diuretics, antidiabetic agents, and anti-inflammatory drugs[13][14]. The sulfonyl group's ability to act as a hydrogen bond acceptor and its strong electron-withdrawing nature are key to its biological functions.
Nitroanilines: Nitroaromatic compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties[15][16][17]. Their mechanism of action often involves the enzymatic reduction of the nitro group within target cells to form reactive radical species that cause cellular damage[17]. While effective, this mechanism can also be a source of toxicity, making the application of nitroaromatics in medicine a careful balancing act.
Experimental Protocols
The following protocols provide self-validating, step-by-step methods for the synthesis of representative compounds and the characterization of their properties.
Synthesis of p-Nitroaniline from Aniline
This is a three-step synthesis required to prevent oxidation of the aniline and to control regioselectivity. The amino group is first protected as an acetanilide, which is less activating and sterically hinders ortho substitution, favoring the para product.
Step 1: Acetylation of Aniline to form Acetanilide [18][19]
In a 250 mL flask, dissolve ~2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
Warm the solution gently to approximately 50°C.
Add 4 mL of acetic anhydride, and immediately add a prepared solution of sodium acetate (~4 g in 20 mL of water) to neutralize the HCl.
Cool the mixture in an ice bath and stir vigorously to induce precipitation of acetanilide.
Collect the white solid by vacuum filtration, wash with cold water, and air dry.
Causality: The amino group is protected to prevent its oxidation by the strong nitrating mixture in the next step and to moderate its activating effect, favoring mono-substitution.
Carefully add ~2.7 g of dry acetanilide to 5 mL of concentrated sulfuric acid in a flask, stirring until dissolved.
Cool the solution in an ice bath to 0-5°C.
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool.
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
After the addition is complete, allow the mixture to stand at room temperature for 20-30 minutes.
Pour the reaction mixture onto ~25 mL of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
Causality: The acetamido group is an ortho, para-director. The para product is major due to the steric hindrance of the protecting group, which disfavors ortho attack.
Transfer the crude p-nitroacetanilide to a flask containing 20 mL of a 10% sulfuric acid solution.
Heat the mixture to a gentle boil for 15-20 minutes to hydrolyze the amide.
Cool the solution. The p-nitroaniline will precipitate.
Neutralize the solution carefully with a base (e.g., NaOH solution) to fully precipitate the product.
Collect the yellow crystals of p-nitroaniline by vacuum filtration, wash with water, and recrystallize from a water/ethanol mixture for purification.
Synthesis of p-Aminobenzenesulfonamide (Sulfanilamide)
This synthesis typically starts from acetanilide, which undergoes chlorosulfonation followed by amination and deprotection.
Step 1: Chlorosulfonation of Acetanilide
In a fume hood, place ~5 g of dry acetanilide in a dry flask.
Carefully and slowly add ~10 mL of chlorosulfonic acid (highly corrosive) in portions, with cooling.
Once the addition is complete, heat the reaction mixture in a water bath at 60-70°C for one hour to complete the reaction.
Cool the mixture and pour it slowly onto crushed ice in a beaker. p-Acetamidobenzenesulfonyl chloride will precipitate.
Collect the solid by vacuum filtration and wash with cold water.
Step 2: Amination of the Sulfonyl Chloride
Transfer the crude sulfonyl chloride to a flask.
Add a mixture of ~15 mL of concentrated aqueous ammonia and ~15 mL of water.
Heat the mixture under reflux for 30 minutes. The sulfonyl chloride will convert to the sulfonamide.
Cool the mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate.
Collect the product by vacuum filtration.
Step 3: Hydrolysis (Deprotection)
Transfer the crude p-acetamidobenzenesulfonamide to a flask containing ~10 mL of dilute hydrochloric acid.
Heat the mixture to boiling until the solid dissolves, then continue heating for another 10-15 minutes.
Cool the solution and add sodium bicarbonate solution portion-wise until the solution is neutral to precipitate the sulfanilamide.
Collect the white crystals of sulfanilamide by vacuum filtration and recrystallize from water for purification.
Determination of pKa by Potentiometric Titration
Preparation: Accurately weigh a small amount (~0.1 mmol) of the synthesized aniline derivative and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.
Titration Setup: Place a calibrated pH electrode and a magnetic stirrer in the beaker.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette. Record the pH after each incremental addition of the acid.
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This point corresponds to the midpoint of the steepest part of the titration curve. A first or second derivative plot can be used to determine the equivalence point accurately.
Self-Validation: The clear inflection point in the titration curve validates the measurement. The experiment should be repeated multiple times to ensure reproducibility.
Conclusion
Both the sulfonyl and nitro groups are indispensable tools in the chemist's arsenal for modifying aniline derivatives. They serve as powerful electron-withdrawing groups that profoundly decrease basicity and deactivate the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution.
Key Differences Summarized:
Electron-Withdrawing Strength: The nitro group generally exhibits a stronger electron-withdrawing effect, particularly through resonance from the para position, making p-nitroaniline a weaker base than its sulfonyl analogue, sulfanilamide.
Reactivity in Synthesis: The synthesis of nitroanilines often requires protection of the amino group to prevent oxidation, a precaution less critical in many sulfonylation reactions.
Biological Profile: The sulfonylaniline motif is a celebrated pharmacophore found in many safe and effective drugs. The nitroaniline motif, while present in many bioactive compounds, often carries a higher liability for toxicity due to its reductive metabolic activation pathway.
A thorough understanding of these similarities and differences is crucial for the rational design of molecules with tailored physicochemical properties, reactivity, and biological functions.
References
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Scribd. (n.d.). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Retrieved from [Link]
Novak, P., et al. (2010). Simple Method for the Estimation of pKa of Amines.
Yildiz, O., et al. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1845-1852. Retrieved from [Link]
Ghalami-Choobar, B., & Masoudi-Moghaddam, M. (2013). The calculated pKb values of aniline using different methods and basis sets at 298.15 K. Journal of the Serbian Chemical Society, 78(8), 1099-1108. Retrieved from [Link]
Patel, T. I., Laha, R., & Moschitto, M. J. (2022). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Retrieved from [Link]
Soria-Mercado, I. E., & Trujillo-Ferrara, J. G. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Processes, 10(9), 1846. Retrieved from [Link]
Scribd. (n.d.). pKa Prediction for Anilines. Retrieved from [Link]
Fehnel, E. A., & Carmack, M. (1950). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 72(3), 1292–1297. Retrieved from [Link]
Scribd. (n.d.). Substituent Effects & Hammett Equation. Retrieved from [Link]
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Gündüz, T., & Kiliç, E. (1989). Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline. Analyst, 114(9), 1143-1145. Retrieved from [Link]
Ashenhurst, J. (2024). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
Martínez, A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 29(12), 2824. Retrieved from [Link]
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Wang, C., et al. (2023). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Catalysts, 13(10), 1362. Retrieved from [Link]
Gaber, M., El-Baradie, K. Y., & Issa, R. M. (2005). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 570-576. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-methylsulfonylaniline
Foreword: As researchers and developers, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end with the experiment.
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: As researchers and developers, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end with the experiment. Responsible management of chemical waste is paramount to ensuring the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Methoxy-5-methylsulfonylaniline. The procedures outlined herein are synthesized from regulatory standards and the known hazard profiles of structurally related aromatic amines and sulfonyl-containing compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
Table 1: Inferred Hazard Profile of 2-Methoxy-5-methylsulfonylaniline
Amine compounds are often basic and can cause significant irritation or damage to eye tissue upon contact.
Carcinogenicity
GHS Category 1B (Suspected): H350 - May cause cancer.[3][4]
Many aniline derivatives, including the structurally similar p-Cresidine, are classified as suspected human carcinogens.[5] This necessitates handling it as a potential carcinogen.
Environmental Hazard
Chronic Aquatic Toxicity (Suspected)
The sulfonyl and aromatic moieties suggest resistance to rapid biodegradation.[6][7] Release into aquatic environments should be strictly avoided.[8][9]
The presence of the methylsulfonyl group (-SO2CH3) adds to the chemical stability of the molecule, potentially increasing its environmental persistence. Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste containing 2-Methoxy-5-methylsulfonylaniline, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. The potential for dermal absorption and inhalation of fine particulates from the solid compound dictates the required level of protection.[1]
Table 2: Required Personal Protective Equipment (PPE)
Body Part
Equipment
Standard/Specification
Justification
Hands
Nitrile or Neoprene Gloves
ASTM F739 or EN 374
Provides a sufficient barrier against aromatic amines. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
Eyes/Face
Safety Glasses with Side-Shields or Chemical Goggles
ANSI Z87.1 / EN 166
Protects against accidental splashes of solutions or contact with airborne solid particles.[4][8][10]
Body
Fully-Buttoned Laboratory Coat
N/A
Prevents contamination of personal clothing.
Respiratory
NIOSH-approved Respirator (N95 or higher)
29 CFR 1910.134
Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of aerosolized particles.[3][11]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The primary goals during a spill are containment, isolation, and safe cleanup.
Step-by-Step Spill Cleanup
Evacuate & Isolate: Immediately alert others and evacuate the immediate area. Restrict access to the spill zone.[10][12]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
Contain & Absorb: For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. DO NOT use combustible materials like paper towels for the initial cleanup. Avoid creating dust.[10] For liquid solutions, cover with absorbent material, working from the outside in.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[11]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[13]
Seek Medical Attention: If exposure occurs, wash the affected skin area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10]
Spill Response Workflow Diagram
Caption: Workflow for safe response to a 2-Methoxy-5-methylsulfonylaniline spill.
Core Disposal Procedures
The guiding principle for disposing of 2-Methoxy-5-methylsulfonylaniline is that it must be treated as hazardous waste from the point of generation to its final destruction.
Step 1: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions within a waste container.[14][15]
Waste Container: Use only a designated, chemically-compatible, and leak-proof container with a secure screw-top cap. The container must be in good condition.
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "2-Methoxy-5-methylsulfonylaniline "
An indication of the hazards (e.g., "Toxic," "Carcinogen")
Incompatibilities: This waste stream must be kept separate from strong oxidizing agents and strong acids.[4][11] Mixing with incompatible materials can lead to violent reactions.[15]
Step 2: On-Site Storage
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
Keep containers closed at all times except when adding waste.
Arrange for pickup by your institution's Environmental Health & Safety (EHS) department in a timely manner.
Step 3: Approved Disposal Method
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[16][17]
Causality: Incineration at temperatures typically >850°C, equipped with afterburners and flue gas scrubbers, ensures the complete thermal destruction of the aromatic ring and its functional groups.[17] This process prevents the release of the parent compound or hazardous intermediates into the environment. The scrubbers are essential to neutralize acidic gases (NOx from the amine, SOx from the sulfonyl group) that are produced during combustion.[16]
Alternative Methods: Chemical treatment (e.g., oxidative degradation) may be possible but is complex and requires specific expertise and validation. For laboratory-scale waste, it is not a recommended primary method. Landfilling is not an acceptable option due to the compound's potential for soil mobility and environmental persistence.[5]
Waste Disposal Decision Tree
Caption: Decision-making process for handling and disposing of waste.
Conclusion: A Culture of Safety
The responsible disposal of 2-Methoxy-5-methylsulfonylaniline is not merely a procedural task; it is a reflection of our commitment to scientific integrity and safety. By understanding the compound's inherent hazards and adhering to these technically-grounded protocols, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they take precedence and are tailored to local regulations.
References
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